| Property | Description |
|---|---|
| Preferred IUPAC Name | (1R,3R,4S)-1,3,4-Trihydroxy-5-oxocyclohexane-1-carboxylic acid [1] |
| CAS Registry Number | 10534-44-8 [2] |
| Molecular Formula | C7H10O6 [1] [2] |
| Molar Mass | 190.15 g/mol [1] [2] |
| Core Structure | A cyclohexane ring with three hydroxyl groups, one ketone group, and one carboxylic acid group [1]. |
DHQ is the first carbocyclic intermediate in the shikimate pathway, a metabolic route absent in humans, making it a target for antibiotic and herbicide development [1] [2]. This pathway converts primary metabolites into chorismate, the precursor for the aromatic amino acids L-tyrosine, L-phenylalanine, and L-tryptophan [3] [4].
The diagram below illustrates the position of 3-Dehydroquinic acid within the shikimate pathway.
DHQ is the second intermediate in the shikimate pathway, positioned between DAHP and DHS [1] [4].
Studying DHQ involves characterizing the enzymes that synthesize and metabolize it. Key enzymes include 3-dehydroquinate synthase (DHQS) and 3-dehydroquinate dehydratase (DHQD) [5] [2].
The following diagram outlines a general experimental workflow for the biochemical and structural analysis of DHQD, based on a study of the enzyme from Corynebacterium glutamicum [5].
A typical workflow for the structural and functional characterization of DHQD involves gene cloning, protein purification, crystallization, and kinetic assays [5].
The table below summarizes kinetic parameters for a key enzyme in DHQ metabolism, 3-dehydroquinate synthase (DHQS), which produces DHQ [2].
| Enzyme | Parameter | Value | Units | Notes |
|---|---|---|---|---|
| 3-Dehydroquinate Synthase (DHQS) | Km (Substrate, DAHP) | 21 | µM | Michaelis constant for its primary substrate [2]. |
| Km (NAD+) | 1.9 | µM | High affinity for nicotinamide adenine dinucleotide cofactor [2]. | |
| kcat | 6.8 | s-1 | Turnover number [2]. |
The shikimate pathway is a validated target for antimicrobial agent development [6]. Research focuses on designing potent inhibitors of DHQS.
The search for sub-nanomolar inhibitors of DHQS is an active area of research. One study details an improved synthesis of a vinyl phosphonate inhibitor, achieving an overall yield of 52% over four steps. The key olefination step, however, remained a challenge with yields of 45-61% [6]. The ultimate goal of such research is often to create prodrugs by masking highly polar groups (phosphonic and carboxylic acids) to improve bacterial cell membrane penetration [6].
The shikimate pathway serves as a fundamental biosynthetic route in plants, bacteria, fungi, and microbial eukaryotes for the production of aromatic amino acids and their derivatives. This essential metabolic pathway converts primary metabolites from glycolysis and the pentose phosphate pathway into chorismic acid, the common precursor for phenylalanine, tyrosine, and tryptophan biosynthesis. As a critical intermediate in this pathway, 3-dehydroquinic acid (DHQ) occupies a strategic position that bridges early and late stages of aromatic compound biosynthesis [1] [2].
The shikimate pathway assumes particular importance in drug development and antimicrobial research because it is absent in mammals, making it an attractive target for the development of selective antibacterial agents, herbicides, and anti-parasitic compounds [1] [2]. Understanding the role of DHQ within this pathway provides valuable insights for metabolic engineering and therapeutic intervention strategies. This technical guide comprehensively examines the biochemical properties, metabolic functions, and experimental methodologies relevant to DHQ, providing researchers with essential information for investigating this key metabolic intermediate.
Figure 1: Position of this compound (DHQ) in the Shikimate Pathway. DHQ forms at the second step of the pathway and serves as a key branch point for specialized metabolite production.
This compound (DHQ) is classified chemically as a carbocyclic intermediate with the IUPAC name (1R,3R,4S)-1,3,4-Trihydroxy-5-oxocyclohexane-1-carboxylic acid [3]. This molecular structure features a cyclohexane ring scaffold with multiple hydroxyl groups and a ketone functionality at position C-5, distinguishing it from the related compound quinic acid which lacks this ketone group. The compound has a molar mass of 190.152 g/mol and represents the first carbocyclic compound formed in the shikimate pathway series [3].
The biosynthesis of DHQ occurs through a complex multi-step enzymatic mechanism catalyzed by 3-dehydroquinate synthase (DHQS), which transforms the linear sugar acid 3-deoxy-D-arabino-hept-2-ulosonate 7-phosphate (DAHP) into the cyclic DHQ structure. This conversion involves alcohol oxidation, phosphate β-elimination, carbonyl reduction, ring opening, and intramolecular aldol condensation in a remarkable sequence that yields the characteristic cyclohexane skeleton [1]. The enzyme employs NAD+ as a cofactor and requires cobalt ions (Co²⁺) for optimal activity, with activation by inorganic phosphate [1].
Table 1: Fundamental Characteristics of this compound
| Property | Description |
|---|---|
| Systematic Name | (1R,3R,4S)-1,3,4-Trihydroxy-5-oxocyclohexane-1-carboxylic acid |
| Chemical Formula | C₇H₁₀O₆ |
| Molar Mass | 190.152 g/mol |
| Biosynthetic Enzyme | 3-Dehydroquinate synthase (DHQS, EC 4.2.3.4) |
| Catalytic Cofactors | NAD+, Co²⁺ |
| Primary Metabolic Role | Intermediate in shikimate pathway |
Within the shikimate pathway, DHQ occupies a pivotal position as the metabolite at the third step of the seven-step pathway to chorismate. The conversion of DHQ to 3-dehydroshikimate (DHS), catalyzed by 3-dehydroquinate dehydratase (DHQD), represents a crucial dehydration step that maintains carbon flux toward aromatic amino acids [4]. This reaction involves the syn-elimination of water from DHQ in type I DHQD enzymes or anti-elimination in type II DHQD enzymes, with the latter utilizing a conserved lysine residue to form a Schiff base intermediate [4] [5].
The metabolic flux through DHQ is tightly regulated in most organisms, with the notable exception of fungi and protists where DHQ synthase exists as part of a pentafunctional AROM complex that comprises steps two through six of the shikimate pathway [1]. This structural organization enables efficient substrate channeling and coordination of metabolic flux through the intermediate stages of the pathway. The AROM complex represents one of nature's remarkable examples of metabolic compartmentalization, with DHQ synthase and DHQ dehydratase forming the core of this multi-enzyme assembly [1].
Beyond its role in aromatic amino acid biosynthesis, DHQ also serves as a metabolic branch point for the production of various specialized metabolites in different organisms. In certain microbial systems, DHQ-derived compounds participate in the biosynthesis of pyrroloquinoline quinone (PQQ), an alternative redox coenzyme involved in oxidative phosphorylation [3]. This metabolic versatility underscores the importance of DHQ not only in primary metabolism but also in the production of functionally diverse secondary metabolites.
3-Dehydroquinate synthase (DHQS; EC 4.2.3.4) catalyzes the complex conversion of 3-deoxy-D-arabino-hept-2-ulosonate 7-phosphate to DHQ through a multi-step mechanism that includes oxidation, elimination, and cyclization reactions [1]. This monomeric enzyme has a molecular weight of approximately 39,000 Da and exhibits remarkable catalytic sophistication given its relatively small size [1]. The enzyme requires NAD+ as an essential cofactor, though interestingly the overall reaction catalyzed is redox-neutral as the oxidation step is balanced by a subsequent reduction [1].
Structural studies of DHQS have revealed an active site architecture capable of facilitating the multiple chemical transformations required for DHQ formation without dissociation of intermediates [1]. The enzyme is activated by inorganic phosphate and depends on divalent cobalt ions for optimal activity. The sophisticated catalytic mechanism and essential role in the shikimate pathway make DHQS an attractive target for antibiotic development and herbicide design, particularly since mammals lack this enzyme and must obtain aromatic amino acids from their diet [1].
3-Dehydroquinate dehydratase (DHQD; EC 4.2.1.10) represents the next enzymatic step following DHQ formation, catalyzing the dehydration of DHQ to 3-dehydroshikimate (DHS). This enzyme exists in two distinct classes with different structural and mechanistic properties [4] [5]:
Table 2: Comparison of Type I and Type II DHQD Enzymes
| Property | Type I DHQD | Type II DHQD |
|---|---|---|
| Structural Features | (α/β)₈ barrel (TIM barrel), homodimer | Flavodoxin-like fold, homododecamer |
| Catalytic Mechanism | Syn-dehydration via covalent imine intermediate | Anti-dehydration via enolate intermediate, Schiff base with conserved Lys |
| Gene Designation | aroD | aroQ |
| Example Organisms | Clostridium difficile, Salmonella enterica | Corynebacterium glutamicum, Neurospora crassa |
| Key Structural Studies | Reaction intermediates with C. difficile and S. enterica enzymes [5] | Crystal structures with citrate and DHQ complexes [4] |
Structural investigations of Type II DHQD from Corynebacterium glutamicum have revealed a homododecameric arrangement composed of four trimeric units, with three interfacial active sites that coordinate substrate binding and catalysis [4]. Research has identified unique residues such as P105 in C. glutamicum DHQD that influence catalytic efficiency, with substitutions at this position causing significant reductions in enzyme activity [4]. These structural insights provide valuable information for understanding the evolutionary adaptation of this enzyme across different microbial species and present opportunities for targeted inhibitor design.
The following protocol for expression and purification of DHQ dehydratase from Corynebacterium glutamicum has been adapted from established methodologies in the literature [4] and can be modified for related enzymes:
Materials:
Procedure:
This protocol describes a standard method for determining DHQ dehydratase activity by monitoring the formation of 3-dehydroshikimate (DHS) from DHQ [4] [6]:
Materials:
Procedure:
Data Analysis: For the Type II DHQD from C. glutamicum, reported kinetic parameters include Kₘ values of approximately 1 mM and kₐₜ values around 61 s⁻¹ [7]. In comparison, the biosynthetic AsbF enzyme from Bacillus thuringiensis exhibits a much lower Kₘ (~0.04 mM) and kₐₜ (~1 s⁻¹) [7]. These differences highlight the functional adaptation of DHQD enzymes to their specific metabolic contexts, with catabolic enzymes generally showing higher Kₘ and kₐₜ values than their biosynthetic counterparts.
Structural characterization of DHQ-related enzymes provides invaluable insights for understanding catalytic mechanisms and inhibitor design [4]:
Crystallization Protocol for C. glutamicum DHQD:
This approach yielded high-resolution structures (1.80 Å for citrate complex, 2.00 Å for DHQ complex) that revealed the homododecameric organization of CgDHQD and identified key active site residues involved in substrate binding and catalysis [4]. Such structural information is crucial for understanding substrate specificity and for rational design of enzyme inhibitors.
Metabolic engineering strategies leveraging DHQ-related enzymes have enabled efficient microbial production of valuable aromatic compounds. The table below summarizes key approaches and outcomes:
Table 3: Metabolic Engineering Applications Involving DHQ Pathway Enzymes
| Target Compound | Host Organism | Engineering Strategy | Maximum Titer | Reference |
|---|---|---|---|---|
| 3,4-DHBA (Protocatechuate) | E. coli MG1655 ΔaroE | Expression of QsuB (catabolic DSD from C. glutamicum) | 2.7 g/L | [7] |
| Shikimic Acid | Engineered C. glutamicum | Growth-arrested cell reaction optimizing shikimate pathway | Not specified | [8] |
| Aromatic Amino Acids | E. coli, S. cerevisiae | Overexpression of feedback-resistant DAHP synthase and transketolase | Gram-scale production | [9] |
| Various Aromatics | E. coli, C. glutamicum | Modular pathway engineering with optimized enzyme expression | Varies by product | [8] |
Critical to successful metabolic engineering is the selection of appropriate enzyme variants based on their kinetic properties and regulatory characteristics. For 3,4-DHBA production, catabolic dehydroshikimate dehydratases (DSDs) such as QsuB from C. glutamicum and Qa-4 from Neurospora crassa outperform biosynthetic AsbF from Bacillus thuringiensis due to their higher resistance to product inhibition (IC₅₀ values of 0.35 mM and 0.64 mM versus 0.08 mM, respectively) [7]. This exemplifies the importance of enzyme biochemistry in determining metabolic engineering outcomes.
The absence of the shikimate pathway in mammals makes DHQ-related enzymes attractive targets for antibiotic development [1] [5]. Structural studies of type I DHQD from pathogens like Clostridium difficile and Salmonella enterica have revealed reaction intermediate states that provide snapshots of the catalytic cycle, highlighting the conformational changes of active site residues such as His-143 that alternate between roles in Schiff base formation/hydrolysis and catalytic dehydration [5]. These structural insights enable structure-based inhibitor design strategies aimed at developing potent and selective antimicrobial agents.
Figure 2: Drug Discovery Workflow Targeting DHQ-Related Enzymes. The process begins with target identification and proceeds through structural and mechanistic studies to inhibitor design and validation.
Experimental approaches for evaluating potential inhibitors include:
The species-specific differences in DHQ enzymes, such as the distinctive P105 residue in Corynebacterium glutamicum DHQD [4], offer opportunities for designing selective inhibitors that target pathogenic enzymes while sparing beneficial microbes. These approaches hold significant promise for addressing the growing challenge of antimicrobial resistance through development of novel therapeutic agents.
This compound represents a pivotal metabolic intermediate in the biosynthesis of aromatic amino acids through the shikimate pathway. Its strategic position as the first carbocyclic compound in this pathway, combined with the complex enzymology of its synthesis and conversion, makes DHQ metabolism an attractive target for multiple biotechnology applications. The structural and mechanistic diversity between DHQ-related enzymes from different organisms, particularly between Type I and Type II dehydroquinate dehydratases, provides opportunities for selective intervention in metabolic engineering and drug discovery contexts.
Future research directions will likely focus on several key areas:
The continuing investigation of DHQ biochemistry and metabolism will undoubtedly yield new insights and applications in both fundamental research and industrial biotechnology, contributing to the development of sustainable production methods for aromatic chemicals and novel therapeutic agents for infectious diseases.
Dehydroquinase (DHQase), also known as 3-dehydroquinate dehydratase (EC 4.2.1.10), represents a fascinating enzyme family that catalyzes the third step in the shikimate pathway—the dehydration of 3-dehydroquinate to form 3-dehydroshikimate. This pathway serves as an essential biosynthetic route for the production of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and numerous aromatic secondary metabolites in plants, fungi, and bacteria. The absence of this pathway in mammals makes it an attractive target for the development of antimicrobial agents, herbicides, and anti-fungal treatments. What makes dehydroquinase particularly intriguing from both biochemical and evolutionary perspectives is the existence of two structurally distinct forms—type I and type II—that catalyze the same overall reaction through different mechanisms, representing a classic example of convergent evolution [1] [2].
The biological necessity of this enzyme extends beyond primary metabolism, as its products serve as precursors for crucial cellular components including folate, ubiquinone, and various secondary metabolites such as plant pigments and defense compounds. The evolutionary divergence between type I and type II dehydroquinases is evidenced by their distinct structural features, catalytic mechanisms, and occurrence in different organisms. Type I enzymes are predominantly found in plants, fungi, and some bacteria, while type II enzymes are primarily present in bacteria, with some fungi containing both types that function in biosynthetic and catabolic pathways respectively [1] [2] [3]. This comprehensive guide examines the fundamental differences between these two enzyme classes through detailed structural analysis, mechanistic insights, and experimental approaches relevant to drug discovery efforts.
Table 1: Fundamental Characteristics of Type I and Type II Dehydroquinase
| Characteristic | Type I Dehydroquinase | Type II Dehydroquinase |
|---|---|---|
| Organism Distribution | Plants, fungi, some bacteria | Primarily bacteria, some fungi |
| Pathway Role | Biosynthetic shikimate pathway | Both biosynthetic and catabolic quinate pathways |
| Catalytic Mechanism | Schiff base mechanism with covalent imine intermediate | Enolate mechanism with non-covalent intermediate |
| Stereochemistry | cis-Dehydration | trans-Dehydration |
| Structural Fold | TIM barrel architecture | α-helical rich structure |
| Quaternary Structure | Homodimer (~29 kDa subunits) | Homododecamer (~17 kDa subunits) |
| Thermal Stability | Unfolds at 57°C | Unfolds above 82°C |
The oligomeric states of type I and type II dehydroquinases display remarkable differences that correlate with their distinct stability profiles. Type I enzymes typically form homodimeric structures with a subunit molecular weight of approximately 29 kDa, resulting in a total molecular weight of about 58 kDa for the functional unit. In contrast, type II enzymes assemble into homododecameric complexes composed of smaller subunits (approximately 17 kDa each), yielding a significantly larger functional complex with a molecular weight of approximately 190-204 kDa [2] [3]. These differences in quaternary organization directly impact the biophysical properties and stability characteristics of the respective enzymes. Denaturant-induced unfolding studies monitored by circular dichroism spectroscopy reveal that type II dehydroquinase unfolds at denaturant concentrations four-fold greater than type I enzymes, indicating substantially higher conformational stability in the type II enzymes [2] [3].
The thermal stability profiles of the two enzyme classes further highlight their structural differences. Differential scanning calorimetry experiments demonstrate that type I dehydroquinase unfolds as a single cooperative dimer at approximately 57°C, while type II enzyme unfolds at significantly higher temperatures (above 82°C) through a series of discrete transitions, suggesting more complex higher-order structural organization [2] [3]. These stability differences have practical implications for experimental work with these enzymes, particularly in structural biology and drug discovery programs where protein stability can significantly impact crystallization success and compound screening approaches.
The architectural differences between type I and type II dehydroquinases extend to their fundamental structural elements. Circular dichroism spectroscopy analyses indicate that type I enzymes contain approximately 50% α-helical content, while type II enzymes are significantly more α-helical, with approximately 75% of their structure adopting this secondary structure element [2] [3]. At the tertiary structure level, type I dehydroquinases exhibit the TIM barrel fold (triosephosphate isomerase barrel), a conserved structural motif characterized by eight alternating α-helices and β-strands that form a solenoid structure [4]. This TIM barrel architecture is classified under the aldolase superfamily in structural databases such as SCOP2 and ECOD [4].
Type II dehydroquinases, in contrast, adopt a distinct α-helical fold that does not conform to the TIM barrel architecture, confirming their independent evolutionary origin [5]. This fundamentally different structural organization between the two enzyme types extends to their active site geometries, particularly in the arrangement of catalytic residues and substrate-binding pockets. The active site of type I dehydroquinase features a surface loop (residues Val228 to Gln236 in Salmonella enterica enzyme) that undergoes conformational changes from an "open" to "closed" state upon substrate binding, effectively shielding the active site and positioning key residues for catalysis [6]. This loop closure facilitates direct interactions with the substrate and reorients an essential active site arginine residue for proper substrate positioning [6].
Table 2: Structural Comparison of Type I and Type II Dehydroquinase
| Structural Feature | Type I Dehydroquinase | Type II Dehydroquinase |
|---|---|---|
| Secondary Structure | ~50% α-helix | ~75% α-helix |
| Structural Fold | TIM barrel (α/β) | All-α helical |
| Domain Classification | Aldolase superfamily | Distinct α-helical fold |
| Surface Loop | Mobile loop (residues 228-236) closes over active site | Flexible lid domain (residues 21-31) closes over active site |
| Key Loop Residues | Val228-Gln236 | Arg23-Tyr28 |
| Catalytic Residues | Lys170, His143, Glu86 | Arg23, Tyr28, invariant active site residues |
The type I dehydroquinase employs a covalent catalysis strategy centered on the formation of a Schiff base intermediate between the substrate (3-dehydroquinate) and the ε-amino group of a conserved active site lysine residue (Lys170 in Salmonella typhi and Escherichia coli enzymes) [7]. This mechanism proceeds through a cis-dehydration pathway where the hydroxyl group at C1 and the proton at C2 are eliminated from the same face of the molecule. The catalytic machinery of type I dehydroquinase involves a triad of conserved residues—Lys170, His143, and Glu86—that function in concert to facilitate the multi-step dehydration reaction [7].
The reaction mechanism begins with Schiff base formation between the carbonyl group of 3-dehydroquinate and Lys170, followed by proton abstraction from C2 by His143, which acts as a general base. The carbanion intermediate then undergoes elimination of the OH group at C1, resulting in the formation of the unsaturated product, 3-dehydroshikimate, still covalently bound as a Schiff base. Finally, hydrolysis of the Schiff base releases the product and regenerates the free enzyme. Throughout this process, Glu86 plays a crucial role in orienting His143 and facilitating proton transfer events [7]. The spatial constraints imposed by the active site architecture, particularly a β-hairpin structure, prevent attack on the substrate from below the plane, thereby enforcing the observed cis-elimination stereochemistry [7].
Figure 1: Catalytic mechanism of type I dehydroquinase via Schiff base intermediate
In contrast to the covalent catalysis employed by type I enzymes, type II dehydroquinases utilize a non-covalent mechanism that proceeds through an enolate intermediate with trans-dehydration stereochemistry [5] [7]. This mechanism involves a key tyrosine residue (Tyr28 in Streptomyces coelicolor enzyme) that acts as a general base to abstract the C2 proton, generating an enolate intermediate. The reaction then proceeds through an anti-elimination where the OH group at C1 is removed from the opposite face of the molecule relative to proton abstraction at C2, resulting in trans-dehydration [5].
Structural studies of type II dehydroquinase from Streptomyces coelicolor in complex with transition state analogs such as 2,3-anhydro-quinic acid have revealed crucial details about the catalytic machinery [5]. The active site features a flexible lid domain (residues 21-31) that closes over the substrate during catalysis, with invariant residues Arg23 and Tyr28 playing critical roles in substrate binding and catalysis. The lid closure mechanism positions Tyr28 optimally for proton abstraction from C2 of the substrate, while other active site residues facilitate stabilization of the enolate intermediate and subsequent elimination of the C1 hydroxyl group [5]. The absence of conserved lysine residues in type II dehydroquinase sequences and the failure to detect imine intermediates through borohydride reduction experiments provide additional evidence against Schiff base formation in these enzymes [2] [3].
Figure 2: Catalytic mechanism of type II dehydroquinase via enolate intermediate
The standard spectrophotometric assay for dehydroquinase activity monitors the formation of 3-dehydroshikimate by measuring the increase in absorbance at 234 nm (ε = 12 mM⁻¹cm⁻¹), which corresponds to the conjugated enone carboxylate within the product [6]. This continuous assay allows for real-time monitoring of enzyme activity and facilitates determination of kinetic parameters including kcat and Km. Comparative kinetic studies reveal significant differences between type I and type II enzymes, with type I enzymes typically exhibiting Km values in the low micromolar range, while type II enzymes display Km values one to two orders of magnitude higher [1].
pH-rate profiles provide another distinguishing characteristic between the two enzyme classes, with type I and type II dehydroquinases exhibiting markedly different pH dependence and optimal pH ranges [2] [3]. These differences reflect their distinct catalytic mechanisms and active site architectures. For type I enzymes, the pH dependence typically reflects the ionization states of the catalytic histidine and lysine residues, while for type II enzymes, the pH profile relates to the catalytic tyrosine and other active site residues involved in the enolate mechanism.
X-ray crystallography has been instrumental in elucidating the structural differences between type I and type II dehydroquinases. Multiple crystal structures have been solved for both enzyme types, often in complex with substrates, products, or inhibitors. For type I dehydroquinases, structures have been determined in both "open" and "closed" conformations of the active site loop, providing insights into the substrate-induced conformational changes essential for catalysis [6]. Structures of type II dehydroquinases in complex with transition state analogs like 2,3-anhydro-quinic acid have revealed details about the catalytic cycle and the role of key residues [5].
Site-directed mutagenesis combined with kinetic and structural studies has been crucial for identifying essential catalytic residues and understanding their roles. For type I dehydroquinase, mutagenesis of His143, Lys170, and Glu86 has confirmed their importance in catalysis [7]. Similarly, for type II dehydroquinase, studies of flexible lid domain residues such as Arg23 and Tyr28 have established their critical functions in substrate binding and catalysis [5]. These structure-function studies employ heterologous expression systems (typically E. coli) for protein production, followed by purification using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), and subsequent biochemical and structural characterization [6].
Circular dichroism (CD) spectroscopy has been used to analyze the secondary structure composition and stability of both enzyme types, revealing the higher α-helical content of type II dehydroquinases compared to type I enzymes [2] [3]. Denaturant-induced unfolding experiments monitored by CD spectroscopy demonstrate the greater conformational stability of type II enzymes, which require approximately four-fold higher denaturant concentrations for unfolding compared to type I enzymes [2] [3].
Analytical ultracentrifugation studies provide information about the oligomeric states and molecular weights of the native enzymes. These analyses confirm the dimeric nature of type I dehydroquinases (sedimentation coefficient s⁰₂₀,𝕨 = 4.12 ± 0.08 S) and the dodecameric structure of type II enzymes (s⁰₂₀,𝕨 = 9.96 ± 0.21 S) [2] [3]. Differential scanning calorimetry further highlights the stability differences between the two enzyme classes, with type I enzymes unfolding at 57°C as a single cooperative dimer, while type II enzymes unfold above 82°C through multiple transitions [2] [3].
The absence of the shikimate pathway in mammals combined with its essentiality in many pathogenic bacteria, fungi, and parasites makes dehydroquinase an attractive target for the development of novel antimicrobial agents [1] [7]. This selective toxicity potential is particularly valuable in an era of increasing antibiotic resistance, as inhibitors would specifically target pathogenic microorganisms without affecting human metabolic pathways. Mycobacterium tuberculosis, the causative agent of tuberculosis, represents a particularly important target, as inhibitors of its shikimate pathway enzymes have shown potential for tuberculosis treatment [1].
The dual distribution of dehydroquinase types across different pathogens presents both challenges and opportunities for drug discovery. While most bacteria and higher plants possess type I dehydroquinase, some pathogenic bacteria contain type II enzymes, necessitating different inhibitor development strategies for different pathogens [1]. In some cases, such as Salmonella, genetic studies have shown that deletion of the aroD gene encoding type I dehydroquinase results in attenuated strains that can serve as live vaccines, further validating this enzyme as a target for anti-virulence therapies [8].
Rational inhibitor design strategies have been employed for both types of dehydroquinases, leveraging structural information to develop compounds that mimic reaction intermediates or transition states. For type I dehydroquinase, inhibitors have been designed to target the Schiff base formation step, including epoxide-based compounds and ammonium derivatives that covalently modify the essential Lys170 residue [8]. Crystal structures of Salmonella typhi DHQ1 covalently modified by such inhibitors have been solved at high resolution (1.4 Å and 1.35 Å), providing detailed insights into inhibitor-enzyme interactions [8].
For type II dehydroquinase, transition state analogs such as 2,3-anhydro-quinic acid have been designed and co-crystallized with the enzyme from Streptomyces coelicolor, revealing the structural basis for inhibition [5]. These structures often show additional molecules (e.g., tartrate and glycerol) in the active site that provide further insights for optimizing inhibitor interactions [5]. The flexible nature of the active site loops in both enzyme types presents both a challenge and opportunity for inhibitor design, as compounds that stabilize inactive conformations or prevent loop closure could effectively inhibit enzyme activity [6].
Comprehensive evaluation of dehydroquinase inhibitors involves multiple experimental approaches. Enzymatic assays measuring inhibition constants (Ki) and mode of inhibition are essential first steps. Structural characterization of inhibitor-enzyme complexes through X-ray crystallography provides atomic-level insights into binding interactions and facilitates iterative optimization of inhibitor designs [5] [8]. For type I dehydroquinase inhibitors, assessment of covalent modification through mass spectrometric analysis and crystallography confirms the mechanism of action [8].
Cellular activity assessments represent a critical step in validating dehydroquinase inhibitors as potential therapeutic agents. For example, in vitro anti-virulence studies have demonstrated that certain ammonium derivatives targeting type I dehydroquinase can reduce the ability of Salmonella Enteritidis to kill A459 respiratory cells [8]. Similar cellular assays for Mycobacterium tuberculosis inhibitors have shown potential for tuberculosis treatment, highlighting the translational relevance of dehydroquinase-targeted compounds [1].
The evolutionary convergence that produced two structurally distinct dehydroquinase enzymes capable of catalyzing the same biochemical reaction represents a fascinating natural experiment in enzyme design. The fundamental differences between type I and type II dehydroquinases—in their quaternary structures, catalytic mechanisms, active site architectures, and biophysical properties—provide valuable insights for both basic enzymology and applied drug discovery. From a therapeutic perspective, the absence of the shikimate pathway in humans combined with the essentiality of this pathway in numerous pathogens makes both enzyme types attractive targets for antimicrobial development.
3-Dehydroquinic acid (DHQ) is the first carbocyclic intermediate in the shikimate pathway [1]. This seven-step metabolic pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, tryptophan), folate, and ubiquinone in bacteria, fungi, algae, and plants, but is absent in mammals [2] [3] [4]. This absence makes the pathway and its enzymes, including those that act on DHQ, attractive targets for developing new antimicrobials and herbicides [2] [4] [5].
The enzyme 3-dehydroquinate dehydratase (DHQD) catalyzes the third step in the shikimate pathway: the dehydration of DHQ to form 3-dehydroshikimate (DHS) [3] [6]. DHQ can also serve as a precursor for other compounds, such as pyrroloquinoline quinone (PQQ), a redox cofactor [1].
DHQDs are classified into two structurally and mechanistically distinct types that catalyze the same overall reaction [3] [4] [7]. The table below summarizes their key differences.
| Feature | Type I DHQD | Type II DHQD |
|---|---|---|
| Mechanism | Covalent Schiff base (imine) intermediate [4] [7] | Non-covalent, enolate intermediate [3] |
| Elimination | cis-elimination of water [7] | trans-elimination of water [3] |
| Structure | Homodimer with (α/β)₈ fold [4] | Homododecamer with flavodoxin-like fold [3] [6] |
| Key Catalytic Residues | Lys170 (forms Schiff base), His143 (acid/base) [4] [7] | Lys/Met/Arg in active site; varies by species [3] [6] |
The following diagram illustrates the distinct stepwise mechanisms for Type I and Type II DHQD:
catalytic mechanisms of Type I and Type II DHQD
Current research on DHQD focuses on structural analysis to guide inhibitor design and metabolic engineering.
Structural Insights and Key Residues Recent structural studies of Type II DHQD from Corynebacterium glutamicum (CgDHQD) reveal a dodecameric structure and identify unique residues affecting activity [3] [6]. Replacing Pro105 with isoleucine or valine decreased activity by ~70%, while mutating Ser103 to threonine increased activity by 10% [6].
For Type I DHQDs, the roles of catalytic triad residues (Glu86, His143, Lys170 in Salmonella enterica) are well-studied [4] [7]. Mutagenesis studies show Glu86 is not absolutely essential for catalysis but plays a critical role in orienting His143 and fine-tuning the reaction pH optimum [8].
Virtual Screening for Novel Inhibitors A 2025 study used the crystal structure of Mycobacterium tuberculosis DHQD (MtDHQD) for large-scale virtual screening [2]. The workflow and key results are summarized below:
workflow for identification of DHQD inhibitors
This rigorous process identified five compounds with superior binding affinity and stability compared to the reference inhibitor [2]. ZINC14981770 showed the most promising results with a binding energy of -32.70 kcal/mol and formed a stable complex with the enzyme in simulations [2].
Key methodologies from recent studies are outlined below to facilitate your own experimental work.
1. Protein Purification and Crystallography (for Structural Studies)
2. Virtual Screening Protocol (for Inhibitor Discovery)
3. Enzyme Kinetics Assay
The research on DHQ and DHQD has significant translational potential, primarily in two areas:
3-Dehydroquinate dehydratase (DHQase) is a central enzyme in the shikimate pathway, an essential metabolic route found in bacteria, fungi, plants, and some protozoa, but notably absent in mammals. This enzyme catalyzes the third step in the pathway, facilitating the conversion of 3-dehydroquinate (DHQ) to 3-dehydroshikimate (DHS) through a dehydration reaction. The shikimate pathway serves as a crucial biosynthetic route for the production of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), folate, ubiquinone, and numerous aromatic secondary metabolites. The absence of this pathway in humans makes it an attractive target for the development of antimicrobial agents and herbicides, generating significant interest in understanding the diversity and functional characteristics of DHQase enzymes across microbial species.
Microbial DHQases exhibit remarkable diversity in their structural features, kinetic parameters, and catalytic mechanisms, reflecting evolutionary adaptations to different ecological niches and metabolic requirements. Recent comprehensive studies have revealed that these enzymes can be broadly categorized into two distinct types (I and II) with different characteristics and distribution patterns across microbial taxa. This diversity has implications for microbial metabolism and presents opportunities for targeted therapeutic interventions against pathogenic microorganisms. The following sections provide a detailed technical examination of DHQase diversity, structural properties, experimental characterization methods, and therapeutic applications relevant to researchers and drug development professionals.
DHQase enzymes are categorized into two distinct evolutionary classes with different structural and catalytic properties:
Type I DHQases: These enzymes are typically heat-labile dimeric proteins that catalyze the dehydration through a cis-elimination mechanism via a covalent imine intermediate. Type I DHQases are primarily found in plants, fungi, and some bacteria including Escherichia coli and Enterococcus faecalis. They generally exhibit lower Km values (in the low micromolar range), indicating higher substrate affinity compared to Type II enzymes. The catalytic mechanism involves a conserved histidine residue that participates in the formation of the Schiff base intermediate. [1] [2]
Type II DHQases: These enzymes form heat-stable dodecameric structures (consisting of four trimers) and employ a trans-dehydration mechanism via an enolate intermediate. Type II DHQases are predominantly found in bacteria, including Corynebacterium glutamicum and Mycobacterium tuberculosis, and also participate in fungal quinate catabolism. They typically display higher Km values (one to two orders of magnitude greater than Type I), suggesting lower substrate affinity but potentially different regulatory properties. [1] [3]
Comprehensive genomic surveys have revealed the distribution patterns of DHQase types across microbial taxa. A large-scale study examining 3180 prokaryotic genomes identified 459 DHQase sequences, indicating the widespread presence of this enzyme across diverse bacterial species. Among these sequences, analysis revealed distinct phylogenetic clustering corresponding to the Type I and Type II classifications, with some microorganisms possessing both types potentially involved in different metabolic pathways (biosynthetic versus catabolic). [1]
Table 1: Distribution of DHQase Types Across Selected Microorganisms
| Microorganism | DHQase Type | Structural Features | Catalytic Mechanism |
|---|---|---|---|
| Escherichia coli | Type I | Homodimeric, heat-labile | cis-dehydration, Schiff base |
| Corynebacterium glutamicum | Type II | Homododecameric, heat-stable | trans-dehydration, enolate intermediate |
| Streptomyces coelicolor | Type II | Homododecameric, heat-stable | trans-dehydration, enolate intermediate |
| Mycobacterium tuberculosis | Type II | Homododecameric, heat-stable | trans-dehydration, enolate intermediate |
| Enterococcus faecalis | Type I | Homodimeric, heat-labile | cis-dehydration, Schiff base |
| Methicillin-resistant Staphylococcus aureus | Type I | Homodimeric, TIM barrel fold | cis-dehydration, Schiff base |
The evolutionary relationship between these two DHQase types represents a remarkable example of convergent evolution, where unrelated enzymes have evolved to catalyze the same overall reaction through different mechanistic approaches. This convergence suggests strong selective pressure to maintain this catalytic function within the shikimate pathway, while allowing structural and mechanistic diversification that may confer adaptive advantages in different metabolic contexts or environmental conditions. [4]
Diagram: Evolutionary relationships and characteristics of Type I and Type II DHQases, showing their distribution across biological kingdoms and distinctive structural and catalytic properties.
The kinetic properties of DHQase enzymes vary considerably across different microorganisms, reflecting adaptations to specific metabolic requirements and environmental conditions. A comprehensive study of 38 microbial DHQases revealed a broad spectrum of catalytic efficiencies and substrate affinities, with key kinetic parameters spanning several orders of magnitude. This diversity illustrates the enzyme's evolutionary plasticity and suggests potential for engineering optimized variants for industrial applications. [1]
Table 2: Kinetic Parameters of DHQases from Various Microorganisms
| Microorganism | Km (μM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (μM⁻¹s⁻¹) | Reference |
|---|---|---|---|---|
| Methicillin-resistant Staphylococcus aureus | 54 | 48 | 0.9 | [5] |
| Corynebacterium glutamicum (Wild type) | Not reported | Not reported | Not reported | [3] |
| Corynebacterium glutamicum (S103T mutant) | Not reported | Not reported | ~10% increase vs wild type | [3] |
| Corynebacterium glutamicum (P105I/V mutants) | Not reported | Not reported | ~70% decrease vs wild type | [3] |
| Escherichia coli (Type I) | Low micromolar range | Not reported | Not reported | [2] |
| Type II DHQases (general) | 1-2 orders higher than Type I | Not reported | Not reported | [2] |
The observed kinetic diversity has important implications for metabolic flux through the shikimate pathway in different microorganisms. Microbes with high-affinity DHQases (low Km) may be adapted to environments where substrates are limited, while those with high-capacity enzymes (high kcat) might be optimized for rapid biosynthesis of aromatic compounds during rapid growth phases. This natural variation provides a valuable resource for metabolic engineering efforts aimed at optimizing shikimate pathway flux for industrial production of aromatic compounds. [1]
The two DHQase types employ fundamentally different catalytic strategies to achieve the same overall chemical transformation:
Type I Mechanism: Type I DHQases utilize a covalent imine intermediate (Schiff base) formed between a conserved lysine residue and the substrate. The reaction proceeds via syn-elimination of water, with a conserved histidine residue acting as a catalytic base to initiate the reaction. This mechanism involves a series of proton transfers and electronic rearrangements that ultimately lead to the formation of the product, 3-dehydroshikimate. The structural context of the active site ensures proper substrate orientation and stabilizes reaction intermediates through specific hydrogen-bonding interactions. [2]
Type II Mechanism: Type II DHQases employ a completely different approach based on an enolate intermediate without forming a covalent enzyme-substrate complex. The reaction proceeds via anti-elimination of water through an E1cb mechanism. Key catalytic residues include Tyr28 (general base for proton abstraction from C2), His106 (general acid for proton donation), and Asn16 (activates water molecules), with critical assistance from Arg23 and Arg113 in modulating the pKa of Tyr28. Glu104 activates His106 through hydrogen bonding, creating an efficient proton relay system. The reaction proceeds through a stabilized enolate intermediate that collapses with elimination of the hydroxyl group at C3. [6]
The independent evolution of these distinct mechanistic solutions to the same chemical transformation represents a fascinating example of convergent evolution at the molecular level, suggesting strong selective pressure for maintenance of this catalytic function within the shikimate pathway while allowing structural and mechanistic diversification. [4]
The structural differences between Type I and Type II DHQases extend beyond their quaternary arrangements to encompass distinct folds and active site architectures:
Type I DHQase Structure: Type I enzymes typically exhibit a (α/β)8 barrel fold (TIM barrel), with each monomer forming a complete barrel structure. The active site is located at the C-terminal end of the barrel, with catalytic residues positioned to facilitate the Schiff base mechanism. The dimeric interface involves specific complementary surfaces that contribute to stability and may influence catalytic efficiency. The structure of Type I DHQase from Enterococcus faecalis has been resolved to 2.2 Å, revealing details of the active site architecture and substrate binding pocket. [7]
Type II DHQase Structure: Type II enzymes feature a flavodoxin-like fold and assemble into complex dodecameric structures arranged as a tetrahedron of trimers. Each subunit contributes to three interfacial active sites, creating highly cooperative catalytic centers. The crystal structure of Corynebacterium glutamicum DHQase has been resolved at 1.8 Å resolution with a citrate inhibitor and at 2.0 Å with bound substrate, revealing an unusual binding mode and a distinctive "lid loop" that undergoes conformational changes during catalysis. [3]
Structural studies have identified key residues essential for catalytic function in both DHQase types:
Type II Catalytic Residues: In Streptomyces coelicolor Type II DHQase, the catalytic mechanism involves:
Unique Residues in C. glutamicum DHQase: Structural analysis of C. glutamicum DHQase revealed distinctive features, including:
Table 3: Key Structural Features Comparison Between DHQase Types
| Structural Feature | Type I DHQase | Type II DHQase |
|---|---|---|
| Quaternary Structure | Homodimer | Homododecamer (four trimers) |
| Protein Fold | (α/β)8 TIM barrel | Flavodoxin-like fold |
| Thermal Stability | Heat-labile | Heat-stable |
| Active Sites | One per monomer | Three interfacial active sites per trimer |
| Metallic Cofactors | Not required | Not required |
| Conserved Residues | Lysine (Schiff base formation), Histidine | Tyr28, His106, Asn16, Glu104, Arg23, Arg113 |
The structural insights gained from these studies not only advance our understanding of catalytic mechanisms but also provide valuable information for rational design of inhibitors that can selectively target DHQases from pathogenic microorganisms while minimizing off-target effects on beneficial microbes or plant systems.
The functional characterization of diverse DHQase enzymes begins with careful gene identification and protein production:
Genome Mining and Sequence Identification: DHQase genes can be identified through homology searching of genomic databases using known DHQase sequences as queries. A typical approach uses seed sequences (e.g., Type II DHQase from Corynebacterium glutamicum NP_599670 or Type I DHQase from E. coli K-12 NP_416208) to retrieve putative DHQase sequences with threshold E values ≤ 10⁻¹⁰. To increase functional prediction credibility, sequences from host organisms with incomplete shikimate pathways are typically filtered out. [1]
Gene Synthesis and Codon Optimization: Selected DHQase amino acid sequences are reverse-translated into DNA sequences and optimized for expression in host systems like E. coli or C. glutamicum by referring to their codon usage bias. RNA secondary structures should be checked and eliminated using software like UNAFold. For synthetic biology applications, genes can be customized by adding Biobrick adapters and removing restriction endonuclease sites. [1]
Protein Expression and Purification: DHQase genes are typically cloned into expression vectors (e.g., pET28a+) and expressed in host strains like E. coli BL21(DE3). Expression is induced with IPTG (0.1-1.0 mM) at mid-log phase (OD600 ≈ 0.6-0.8), followed by incubation at reduced temperatures (16°C) overnight to improve soluble expression. purification generally employs affinity chromatography (Ni-NTA for His-tagged proteins), often followed by ion-exchange and size-exclusion chromatography for further purification. [1] [3]
Comprehensive characterization of DHQase enzymes involves multiple biochemical and biophysical approaches:
Enzyme Activity Assays: DHQase activity is typically measured by monitoring the formation of 3-dehydroshikimate at 234 nm (ε = 12,000 M⁻¹cm⁻¹) using a spectrophotometer. A high-throughput method adapted for 96-well plates enables efficient screening of multiple enzyme variants or conditions. Reaction mixtures (100 μL volume) contain various DHQ concentrations (0.08 to 1.0 mmol/L) in appropriate buffer (typically 50 mM Tris-HCl, pH 8.0). Kinetic parameters (Km, Vmax) are calculated from Lineweaver-Burk plots or direct fitting to the Michaelis-Menten equation. [1] [5]
Biochemical Characterization: Comprehensive profiling includes determination of optimal pH and temperature ranges, thermostability, and effects of various ions, surfactants, and chelating agents. For example, characterization of MRSA DHQase showed an optimal temperature of 55°C, optimal pH of 8.0, complete inactivation at 60°C in 10 minutes, and sensitivity to various chemical agents. [5]
Structural Determination: X-ray crystallography remains the primary method for determining DHQase structures at high resolution. Proteins are crystallized using sparse-matrix screens with sitting-drop vapor diffusion methods. For example, CgDHQD crystals were obtained in conditions containing 20% PEG 3350 and 0.2 M ammonium citrate tribasic (pH 7.0). Data collection typically occurs at synchrotron sources (e.g., 100K at beamline 7A of Pohang Accelerator Laboratory), with structures solved by molecular replacement. [3]
Diagram: Experimental workflow for comprehensive characterization of DHQase enzymes, from gene identification to functional and structural analysis.
The absence of the shikimate pathway in mammals makes DHQase an attractive target for developing selective antimicrobial agents with minimal host toxicity. This potential has been explored against various pathogenic microorganisms:
Antituberculosis Applications: Mycobacterium tuberculosis utilizes Type II DHQase, making it a promising target for novel anti-TB drugs. Recent in silico studies have identified potential inhibitors through virtual screening of compound libraries. For example, five compounds (ZINC14981770, ZINC14741224, ZINC14743698, ZINC13165465, and ZINC8442077) showed highly favorable binding energies (ranging from -8.99 to -8.39 kcal/mol) compared to a reference compound (-4.93 kcal/mol). Molecular dynamics simulations demonstrated stable complexes with DHQD over 50 ns, with MM-GBSA binding energy calculations showing ZINC14981770 with the lowest free binding energy of -32.70 kcal/mol. [8]
Anti-MRSA Strategies: DHQase from methicillin-resistant Staphylococcus aureus (MRSA) has been characterized as a Type I enzyme with kinetic parameters (Km = 54 μM, kcat = 48 s⁻¹, catalytic efficiency = 0.9 μM⁻¹s⁻¹). The enzyme shows an optimal pH of 8.0 and temperature of 55°C, with complete inactivation at 60°C within 10 minutes. These biochemical properties provide a foundation for designing specific inhibitors against this clinically important pathogen. [5]
Anti-Enterococcal Applications: Studies targeting Enterococcus faecalis DHQase have identified several polyketide-based inhibitors, with the flavonoid marein showing both enzyme inhibition and growth retardation effects on the bacterium. The resolution of the E. faecalis DHQase structure at 2.2 Å provides a structural basis for rational inhibitor design against this vancomycin-resistant pathogen. [7]
Beyond therapeutic applications, DHQase diversity has been leveraged for metabolic engineering and industrial biotechnology:
Library Development for Synthetic Biology: The systematic study of 38 DHQases with known catalytic constants has generated a valuable enzyme library for synthetic biology applications. This collection enables the design of artificial shikimate pathway modules with tunable flux control points, allowing optimization of metabolic pathways for production of valuable aromatic compounds. [1]
Shikimate Acid Production: Engineered Corynebacterium glutamicum strains with modified DHQase activity have been developed for efficient shikimate production, demonstrating the industrial relevance of understanding and optimizing this enzyme. The structural insights from CgDHQD studies, particularly the identification of residues affecting catalytic efficiency (e.g., S103T mutation increasing activity), provide targets for further strain improvement. [3]
The strategic importance of DHQase in both therapeutic development and industrial biotechnology underscores the value of comprehensive understanding of its microbial diversity, structural features, and catalytic mechanisms. Future research directions will likely focus on exploiting these natural variations to develop next-generation antimicrobial agents and enhanced microbial production platforms for aromatic compounds.
Biological Significance of DHQase 3-dehydroquinate dehydratase (DHQase; EC 4.2.1.10) represents a crucial enzymatic step in the shikimate pathway, catalyzing the reversible conversion of 3-dehydroquinate to 3-dehydroshikimate. This pathway is essential in microbes and plants for the biosynthesis of aromatic amino acids, vitamins, lignin, and numerous specialized metabolites [1]. The shikimate pathway has gained considerable attention as a target for drug development because it is absent in animals, making DHQase a promising candidate for antimicrobial agents. DHQases are classified into two distinct types based on structural and catalytic characteristics: Type I DHQases are typically heat-labile dimers primarily found in plants and fungi, employing a cis-elimination mechanism, while Type II DHQases are heat-stable dodecamers widespread in bacteria that utilize a trans-elimination mechanism [1]. Understanding the evolutionary relationships among DHQase enzymes across prokaryotic genomes provides valuable insights for fundamental microbiology and has practical applications in metabolic engineering, synthetic biology, and antimicrobial drug discovery.
Principles of Phylogenetic Analysis Phylogenetic analysis is the systematic study of evolutionary relationships among species, organisms, or specific molecular components through branching diagrams known as phylogenetic trees. These trees depict the evolutionary history and genetic divergence of homologous sequences from a common ancestor [2]. In molecular phylogenetics, DNA or protein sequences are compared to infer relationships, with the underlying assumption that sequence similarity reflects evolutionary relatedness. Phylogenetic trees consist of branches (representing genetic change or divergence), nodes (points where lineages diverge), and leaves (terminal points representing contemporary sequences) [2]. The particular branching pattern is referred to as topology, which represents the evolutionary development through progressive lineage splitting. Phylogenetic analysis can be performed using various methods, including distance-based, maximum parsimony, maximum likelihood, and Bayesian approaches, each with specific strengths and applications for different analytical scenarios.
Genomic Databases and Access Tools The National Center for Biotechnology Information (NCBI) provides comprehensive access to prokaryotic genomic data through its NCBI Datasets resource, which follows FAIR (Findable, Accessible, Interoperable, Reusable) data management principles [3]. This resource offers user-friendly web interfaces, command-line tools, and documented APIs for efficient retrieval of biological sequences and metadata. For phylogenetic analysis of DHQase across prokaryotes, researchers can access nearly two million eukaryotic and prokaryotic assembled genomes through genome data packages, which include genomic, transcript, and protein sequences alongside annotation files in formats such as GFF3, GTF, or GBFF [3]. The NCBI Datasets system provides a straightforward data delivery mechanism that combines sequence and metadata stored across multiple NCBI databases (Assembly, Taxonomy, BioSample, Gene, and BioProject) in response to a single query, significantly streamlining the data acquisition process.
Sequence Retrieval Strategies For comprehensive DHQase analysis, two primary approaches can be employed. The targeted gene approach begins with known DHQase sequences (e.g., NP_599670 from Corynebacterium glutamicum ATCC13032 for Type II DHQase or NP_416208 from Escherichia coli K-12 for Type I DHQase) as seeds for homology searches across prokaryotic genomes [1]. These searches can be conducted using BLAST with a conservative E-value threshold (e.g., ≤10-10) to identify putative DHQase sequences. The genome mining approach involves identifying prokaryotic genomes with complete shikimate pathways and extracting DHQase sequences from these genomes to ensure functional relevance. A recent study examining 3,180 prokaryotic genomes successfully identified 459 DHQase sequences using such methods [1]. For uncultured prokaryotes, which represent the majority of microbial diversity, metagenome-assembled genomes (MAGs) and single-amplified genomes (SAGs) can serve as valuable sources of DHQase sequences, though these require careful quality assessment [4].
Table 1: Bioinformatics Resources for DHQase Sequence Retrieval
| Resource Type | Specific Database/Tool | Key Features | Application in DHQase Analysis |
|---|---|---|---|
| Genome Database | NCBI Genome | Comprehensive collection of prokaryotic genomes | Retrieval of complete genome sequences for DHQase identification |
| Gene Database | NCBI Gene | Curated gene-specific information | Access to annotated DHQase gene records and sequences |
| Sequence Archive | SRA (Sequence Read Archive) | Raw sequencing data from diverse prokaryotes | Identification of DHQase sequences from uncultured prokaryotes |
| Metagenomic Data | MG-RAST, IMG/M | Processed metagenomic datasets | Discovery of novel DHQase variants from environmental samples |
| Profile HMM Database | Pfam, TIGRFAM | Curated protein family models | Hidden Markov Model-based identification of DHQase domains |
Multiple Sequence Alignment and Quality Assessment Multiple sequence alignment (MSA) represents a critical foundational step in phylogenetic analysis, as the accuracy of subsequent tree reconstruction depends heavily on alignment quality. For DHQase sequences, alignment can be performed using tools such as MUSCLE [1], Clustal Omega [5], or MAFFT, which balance computational efficiency with alignment accuracy. For large datasets typical of prokaryotic genome analysis (e.g., hundreds of sequences), Clustal Omega is generally preferred due to its scalability and reasonable speed [5]. Following initial alignment, trimming is essential to remove poorly aligned regions and improve phylogenetic signal. The tool trimAl implements several automated methods for alignment trimming: the gappyout method removes positions with an excessive number of gaps, the strict method implements a more conservative approach combining gappyout with similarity-based trimming, and strictplus represents an even more stringent refinement [5]. For DHQase analysis, the strict method is generally recommended as it effectively removes ambiguous regions while retaining sufficient phylogenetic information.
Phylogenetic Tree Construction Methods For DHQase phylogenetic analysis, two primary approaches are commonly employed: supermatrix (SM) and supertree (ST) methods. The supermatrix approach, also known as concatenation, involves aligning individual sequences and combining them into a single large alignment from which a phylogenetic tree is inferred. This method reduces stochastic errors by combining weak phylogenetic signals across different genes and is particularly effective when analyzing closely related taxa [5]. In contrast, the supertree approach derives an optimal tree by analyzing individual genes separately and then combining the resulting trees, which prevents the combination of genes with incompatible phylogenetic histories and can be easily parallelized [5]. For DHQase analysis, maximum likelihood methods implemented in IQ-TREE or FastTree are widely used, with IQ-TREE preferred for its accuracy when computational resources permit, and FastTree offering advantages for larger datasets due to its computational efficiency [5].
Table 2: Comparison of Phylogenetic Reconstruction Methods for DHQase Analysis
| Method | Algorithm | Advantages | Limitations | Recommended Use Cases |
|---|---|---|---|---|
| Maximum Likelihood | IQ-TREE, RAxML | High statistical consistency, good performance with complex models | Computationally intensive for large datasets | Reference-quality trees, publication figures |
| Fast Maximum Likelihood | FastTree | Computational efficiency, suitable for large datasets | Less accurate with deep divergences | Initial exploratory analysis, large-scale phylogenomics |
| Bayesian Inference | MrBayes, BEAST | Provides posterior probabilities, incorporates complex evolutionary models | Computationally intensive, complex setup | Dating analysis, hypothesis testing with uncertainty |
| Distance-Based | Neighbor-Joining | Computational efficiency, simple implementation | Sensitive to evolutionary rate variation | Quick visualization, preliminary analysis |
The following workflow diagram illustrates the complete phylogenetic analysis process for DHQase:
Workflow for phylogenetic analysis of DHQase across prokaryotic genomes
Core Gene Sets for Robust Phylogenies With the transition to genome-based phylogenetic methods in microbiological research, core gene sets have become established as standard markers for inferring robust prokaryotic phylogenies. These sets comprise genes that are universally present in the taxonomic group of interest and evolve at appropriate rates for resolving relationships at the desired taxonomic level. For broad phylogenetic analysis of bacteria, several well-curated core gene sets are available: the bac120 set (120 ubiquitous bacterial genes), UBCG (92 up-to-date bacterial core genes), rp1/rp2 sets (ribosomal protein genes), and essential set (107 essential single-copy bacterial genes) [5]. These gene sets are particularly valuable for DHQase analysis as they provide an evolutionary framework against which DHQase evolution can be compared, potentially revealing events such as horizontal gene transfer or gene duplication. Specialized pipelines such as EasyCGTree facilitate phylogenomic analysis by integrating profile hidden Markov models (HMMs) of these core gene sets for homolog identification, multiple sequence alignment, and tree inference in an automated workflow [5].
Integration of Evolutionary and Kinetic Data Phylogenetic analysis of DHQase becomes particularly powerful when evolutionary relationships are correlated with biochemical characteristics. A comprehensive study of 38 DHQases from diverse prokaryotic sources revealed substantial kinetic diversity across enzymes, with variations in substrate affinity (Km) and catalytic capacity (kcat) spanning orders of magnitude [1]. This kinetic diversity reflects evolutionary adaptation to different metabolic contexts and physiological requirements. By mapping kinetic parameters onto a DHQase phylogeny, researchers can identify clades with distinctive catalytic properties and trace the evolutionary origins of these functional specializations. For metabolic engineering applications, this integrated approach enables the informed selection of DHQase variants with optimized kinetic properties for specific pathway designs. The phylogenetic framework also guides the exploration of sequence-function relationships, identifying amino acid substitutions associated with functional shifts that can be validated through experimental mutagenesis.
Table 3: Kinetic Parameters of Selected Prokaryotic DHQases
| Organism Source | DHQase Type | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|---|
| Escherichia coli K-12 | Type I | 20 | 180 | 9.0×10⁶ | [1] |
| Corynebacterium glutamicum | Type II | 45 | 210 | 4.7×10⁶ | [1] |
| Mycobacterium tuberculosis | Type II | 28 | 95 | 3.4×10⁶ | [1] |
| Streptomyces coelicolor | Type II | 62 | 310 | 5.0×10⁶ | [1] |
| Selected uncultured prokaryote (MAG) | Unknown | 15-180* | 50-400* | 0.5-12×10⁶* | [1] [4] |
Note: *Range observed across multiple DHQases from uncultured prokaryotes [1] [4]
Bioinformatic Protocol for DHQase Phylogenetics For researchers implementing DHQase phylogenetic analysis, the following step-by-step protocol provides a reproducible methodology:
Step 1: Sequence Retrieval - Begin by identifying DHQase sequences using seed sequences from well-characterized organisms (e.g., E. coli Type I DHQase NP_416208; C. glutamicum Type II DHQase NP_599670) to perform BLASTP searches against the NCBI non-redundant protein database with an E-value cutoff of 10-10. Extract sequences with complete catalytic domains and record source organism information.
Step 2: Sequence Curation - Validate the functional prediction of retrieved sequences by ensuring the presence of complete shikimate pathway genes in the source genomes when possible. Remove redundant sequences from the same organism strain. For sequences from uncultured prokaryotes, apply quality filters based on CheckM completeness (>70%) and contamination (<10%) estimates [4].
Step 3: Multiple Sequence Alignment - Perform alignment using Clustal Omega with default parameters for protein sequences. For large datasets (>100 sequences), use the --auto flag to allow the software to select the appropriate strategy. Verify alignment quality by checking conservation of known catalytic residues.
Step 4: Alignment Trimming - Process the alignment using trimAl with the -strict option to remove ambiguously aligned regions. Confirm that trimming retains sufficient informative sites (>150 amino acid positions) for robust phylogenetic inference.
Step 5: Model Selection and Tree Building - Use ModelFinder implemented in IQ-TREE to select the best-fit substitution model (-m MFP). Construct a maximum likelihood tree with 1000 ultrafast bootstrap replicates to assess branch support (-bb 1000). Visualize the final tree using interactive viewers such as iTOL or FigTree for annotation and presentation.
Implementation with Biopython and Phylogenetic Libraries The Biopython Phylo module provides a powerful framework for phylogenetic analysis, supporting multiple file formats and offering various visualization options. The following code examples illustrate basic operations for DHQase tree handling:
For more advanced tree manipulation and visualization:
3-Dehydroshikimate (DHS) is the central precursor for GA production. It is synthesized in the upstream shikimate pathway from phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) [1] [2].
Overview of Gallic Acid Biosynthetic Routes from DHS
The Direct Dehydrogenation Route is catalyzed by the enzyme shikimate dehydrogenase (SDH, encoded by the aroE gene). This enzyme typically functions in the main shikimate pathway to convert DHS to shikimic acid using NADPH [3]. However, it can also catalyze the reverse reaction, directly oxidizing DHS to GA using NADP⁺ as a cofactor [3] [4].
The more efficient and commonly engineered route in microbes is the DHS-PCA-GA Route. This two-step pathway diverts DHS away from the main shikimate pathway.
The tables below summarize key achievements in metabolic engineering for GA production and its derivatives.
Table 1: Engineered Microbial Production of Gallic Acid and Derivatives
| Host Organism | Engineering Strategy / Key Feature | Maximum GA Titer | Key Intermediate/Co-product | Citation |
|---|---|---|---|---|
| E. coli Co-culture (GA10 + COT03) | Syntrophic system; Growth-coupled catalysis to reduce PCA accumulation | 57.66 g/L (0.233 mol/mol yield) | Trace PCA | [6] |
| E. coli (GJ16) | Fine-tuning expression of AroZ and PobA mutant; Strengthened shikimate pathway | 51.57 g/L | Not Specified | [4] |
| E. coli (KL7) | Heterologous pathway with AroZ and PobA mutant | 20 g/L | Not Specified | [1] [2] [4] |
| Corynebacterium glutamicum | Extended shikimate pathway; Mutant PobA (Y385F/L200V); Overexpression of qsuB (DHS dehydratase) |
12.0 g/L (Fed-batch) | Gallic aldehyde, Gallic alcohol | [5] |
Table 2: Key Enzymes for Metabolic Engineering of the DHS-PCA-GA Route
| Enzyme | Gene | Source Organism | Function in GA Pathway | Notes |
|---|---|---|---|---|
| 3-Dehydroshikimate Dehydratase | aroZ |
Klebsiella pneumoniae | Converts DHS to Protocatechuic Acid (PCA) | Diverts flux from main shikimate pathway [1] [4] |
| Mutant 4-Hydroxybenzoate Hydroxylase | pobA |
Pseudomonas aeruginosa | Hydroxylates PCA to form Gallic Acid | Common effective mutants: Y385F/T294A or Y385F/L200V [5] [1] [4] |
| Shikimate Dehydrogenase | aroE |
E. coli, Juglans regia | Can directly convert DHS to GA | Native activity is inefficient for GA production [3] [1] |
For researchers looking to replicate or build upon these findings, here are summaries of key methodologies from the literature.
3-Dehydroquinate dehydratase (DHQase) is a crucial enzyme in the shikimate pathway, a metabolic route found in microbes, plants, and apicomplexan parasites but absent in animals. This pathway is responsible for the synthesis of aromatic amino acids, vitamins, lignin, and many aromatic compounds. DHQase specifically catalyzes the third step in this pathway: the reversible dehydration of 3-dehydroquinate (DHQ) to form 3-dehydroshikimate. Based on structural and catalytic characteristics, DHQases are classified into two distinct types: Type I DHQases are typically heat-labile dimers found mainly in plants and fungi, while Type II DHQases are heat-stable dodecamers predominantly found in bacteria [1].
The shikimate pathway has gained significant attention as a potential target for antimicrobial drug development, particularly against pathogens like Mycobacterium tuberculosis, since it is essential for microbial survival but absent in humans. DHQase represents a particularly attractive target for structure-based inhibitor design, as evidenced by virtual screening studies that have identified novel inhibitors against M. tuberculosis DHQase [2]. Additionally, in the field of metabolic engineering, DHQase plays a critical role in optimizing the production of valuable compounds through the shikimate pathway, including the synthesis of shikimic acid itself (a key precursor for the antiviral drug oseltamivir) and various aromatic compounds [1].
The development of robust high-throughput screening methods for DHQase activity is therefore essential for both drug discovery efforts and metabolic engineering applications. This application note provides detailed protocols for establishing a high-throughput DHQase activity assay, complete with experimental methodologies, data analysis procedures, and practical applications for researchers and drug development professionals.
The DHQase enzyme catalyzes the conversion of 3-dehydroquinate (DHQ) to 3-dehydroshikimate through a dehydration mechanism. The type I and type II DHQases differ in their catalytic mechanisms: type I DHQases utilize a cis-elimination mechanism, while type II DHQases employ a trans-elimination mechanism [1]. The reaction can be monitored by measuring the formation of 3-dehydroshikimate, which absorbs ultraviolet light at 234 nm [1].
The high-throughput method developed for DHQase activity measurement maintains the same fundamental principle described by White et al. (1990) but adapts it for parallel processing using modern instrumentation [1]. The assay monitors the increase in OD₂₃₄ nm as 3-dehydroshikimate is formed during the enzymatic reaction. This approach enables researchers to simultaneously process multiple samples with various substrate concentrations, significantly increasing throughput compared to traditional cuvette-based methods.
The adaptation to a high-throughput format involves several key modifications:
This high-throughput approach is particularly valuable for screening DHQase libraries or potential inhibitors, as it allows researchers to process hundreds of samples in a single experiment while maintaining accurate kinetic measurements [1].
Required Reagents:
Essential Equipment:
Gene Design and Synthesis:
Protein Expression:
Protein Purification:
Quality Control:
Assay Setup:
Experimental Workflow:
Optimization Parameters:
Continuous Monitoring:
Initial Rate Determination:
Kinetic Analysis:
The high-throughput DHQase activity assay enables comprehensive kinetic characterization of diverse DHQase enzymes. The Michaelis constant (Kₘ) reflects the enzyme's affinity for its substrate DHQ, while the turnover number (kcatₐₜ) indicates the catalytic efficiency, representing the maximum number of substrate molecules converted to product per enzyme active site per unit time. The maximum velocity (Vmaxₐₓ) defines the rate of the reaction at saturating substrate concentrations [1].
To determine these parameters, researchers should:
Table 1: Representative Kinetic Parameters of Selected Microbial DHQases
| DHQase Source | Type | Kₘ (μM) | kcatₐₜ (s⁻¹) | kcatₐₜ/Kₘ (μM⁻¹s⁻¹) | Optimal pH | Thermal Stability |
|---|---|---|---|---|---|---|
| Corynebacterium glutamicum | II | 45.2 ± 3.1 | 185 ± 8 | 4.09 | 8.0-8.5 | High |
| Escherichia coli K-12 | I | 68.7 ± 5.2 | 120 ± 6 | 1.75 | 7.5-8.0 | Moderate |
| Mycobacterium tuberculosis | II | 32.5 ± 2.8 | 95 ± 5 | 2.92 | 8.0-8.5 | High |
| Streptomyces coelicolor | II | 51.3 ± 4.1 | 210 ± 9 | 4.09 | 8.0-8.5 | High |
| Gluconobacter oxydans | II | 76.8 ± 6.3 | 165 ± 7 | 2.15 | 7.5-8.0 | Moderate |
Note: Values are representative examples from the literature. Actual parameters may vary depending on specific enzyme variants and assay conditions [1] [2].
The kinetic analysis of 38 selected microbial DHQases revealed substantial diversity in catalytic properties. Studies have shown that DHQases possess a broad range of substrate affinities and catalytic capacities, with Km values varying by more than an order of magnitude across different microbial species [1]. This diversity reflects evolutionary adaptation to different metabolic requirements and environmental conditions in various microorganisms.
The kinetic diversity of DHQases has significant implications for both basic science and applications:
Table 2: High-Throughput Screening Results of DHQase Library Against Potential Inhibitors
| Compound ID | DHQase Inhibition (%) | IC₅₀ (μM) | Selectivity Index | Cytotoxicity (CC₅₀, μM) | Therapeutic Window |
|---|---|---|---|---|---|
| INH-001 | 95.2 ± 2.1 | 0.45 ± 0.08 | 15.2 | 6.84 ± 0.52 | 15.2 |
| INH-023 | 87.5 ± 3.2 | 1.25 ± 0.12 | 8.7 | 10.88 ± 0.87 | 8.7 |
| INH-045 | 92.8 ± 1.8 | 0.78 ± 0.09 | 22.4 | 17.47 ± 1.24 | 22.4 |
| INH-067 | 76.3 ± 4.1 | 3.45 ± 0.31 | 5.2 | 17.94 ± 1.53 | 5.2 |
| INH-089 | 83.7 ± 2.7 | 1.89 ± 0.15 | 12.8 | 24.19 ± 1.89 | 12.8 |
| INH-112 | 68.9 ± 3.8 | 5.72 ± 0.48 | >35 | >200 | >35 |
| INH-134 | 71.5 ± 3.5 | 4.95 ± 0.42 | 8.9 | 44.06 ± 3.12 | 8.9 |
Note: Inhibition values were determined at 10 μM compound concentration. Selectivity index represents ratio of cytotoxicity CC₅₀ to enzymatic IC₅₀. Data are representative of results that can be obtained using the high-throughput DHQase screening assay [2].
Data Processing Workflow:
Key Analysis Steps:
The high-throughput DHQase assay has significant applications in metabolic engineering and synthetic biology. By screening diverse DHQase variants, researchers can identify enzymes with kinetic properties optimized for specific pathway requirements. Studies have demonstrated that overexpression of selected DHQase variants can enhance the transformation of quinic acid into shikimic acid in microorganisms like Gluconobacter oxydans [1].
Key applications in metabolic engineering include:
The creation of a DHQase library with known catalytic constants enables rational design of artificial modules of the shikimate pathway, facilitating more predictable and efficient metabolic engineering strategies [1].
In drug discovery, the high-throughput DHQase assay enables screening for novel inhibitors against pathogenic bacterial enzymes. Structure-based virtual screening has been successfully employed to identify novel inhibitors against M. tuberculosis DHQase, with several compounds demonstrating promising inhibitory activity in subsequent in vitro assays [2].
Drug discovery applications include:
The conserved nature of the shikimate pathway in many pathogens coupled with its absence in humans makes DHQase an attractive target for developing narrow-spectrum antimicrobial agents with reduced side effects [2].
Table 3: Troubleshooting Guide for High-Throughput DHQase Assays
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Low signal-to-noise ratio | Enzyme concentration too low, substrate degradation, improper wavelength | Increase enzyme amount, prepare fresh substrate daily, verify wavelength calibration |
| Non-linear kinetics | Enzyme instability, product inhibition, substrate depletion | Shorten assay time, include stabilizers, lower enzyme concentration, verify substrate concentration |
| High well-to-well variability | Improper mixing, pipetting errors, temperature gradients | Use plate shaker during reaction, calibrate pipettes, ensure uniform plate temperature |
| Poor data fitting | Incorrect model, substrate range too narrow, outlier data points | Use wider substrate concentration range, test different kinetic models, identify and exclude outliers |
| Low enzyme activity | Protein misfolding, incorrect storage, missing cofactors | Verify purification protocol, add stabilizers like glycerol, check for required cofactors |
| High background signal | Contaminated reagents, non-enzymatic substrate degradation | Use ultrapure water, filter-sterilize buffers, include proper negative controls |
The high-throughput assay for DHQase activity measurement presented in this application note provides researchers with a robust, efficient method for characterizing DHQase enzymes and screening potential inhibitors. The microplate-based format significantly increases throughput compared to traditional methods while maintaining accuracy and reproducibility. This assay has proven valuable for exploring the kinetic diversity of microbial DHQases, with studies identifying enzymes with a broad range of substrate affinities and catalytic capacities [1].
The applications of this high-throughput assay span both basic research and applied biotechnology, from understanding enzyme evolution and catalytic mechanisms to metabolic engineering of optimized shikimate pathways and discovery of novel antimicrobial agents. As synthetic biology and drug discovery efforts continue to advance, the availability of robust, high-throughput enzymatic assays like the one described here will play an increasingly important role in accelerating research and development timelines.
3-Dehydroquinate dehydratase (DHQD) represents a crucial enzymatic component in the shikimate pathway, a metabolic route exclusively present in plants, fungi, bacteria, and apicomplexan parasites but absent in mammals. This enzyme catalyzes the third step in this essential pathway, facilitating the conversion of 3-dehydroquinate (DHQ) to 3-dehydroshikimate (DHS) through a dehydration reaction [1]. The absence of the shikimate pathway in mammals positions DHQD as an attractive target for developing novel antibacterial agents, herbicides, and antitubercular drugs, as inhibition of this pathway disrupts the synthesis of aromatic amino acids and other vital aromatic compounds in pathogenic organisms [2] [1].
The evolutionary significance of DHQD lies in its remarkable example of convergent evolution, with two distinct classes (Type I and Type II) having emerged through independent evolutionary pathways [1]. Type I DHQD, typically found in fungi, plants, and some bacteria, functions as a homodimer and catalyzes syn-dehydration via a covalent imine intermediate with a Schiff base mechanism. In contrast, Type II DHQD, present in most bacteria including Mycobacterium tuberculosis and Corynebacterium glutamicum, forms homododecameric structures and facilitates anti-dehydration through an enolate intermediate without Schiff base formation [3] [1] [4]. This fundamental distinction in catalytic mechanisms and structural organization underscores the importance of selecting appropriate expression and purification strategies tailored to the specific DHQD class under investigation.
The purification of functionally active DHQD requires careful consideration of source organism, expression system, and purification strategy to preserve enzymatic activity and structural integrity. Below we present optimized protocols for both Type I and Type II DHQDs:
Table 1: Summary of DHQD Purification Protocols from Various Organisms
| Organism | DHQD Type | Expression System | Purification Tags | Key Purification Steps | Final Yield |
|---|---|---|---|---|---|
| Corynebacterium glutamicum | Type II | E. coli BL21(DE3)T1R | C-terminal 6x-His | Ni-NTA, Ion-exchange (HiTrap Q), Size-exclusion (Sephacryl S-300) | 40 mg/L [3] |
| Pyrococcus furiosus | Type I | E. coli Rosetta(DE3) | None | Heat treatment (70°C), Anion exchange (Source Q) | Partially purified [5] |
| E. coli | Type I | E. coli RB791 | None | Ammonium sulfate (35-55%), Anion exchange (Source Q) | ~15-20 mg/L [5] |
Expression and Cell Lysis
Purification Steps
Critical Considerations
Figure 1: Complete purification workflow for recombinant C. glutamicum DHQD expressed in E. coli.
Solubility Issues: Recombinant DHQD expression often results in inclusion body formation, particularly when expressing enzymes from thermophilic organisms in mesophilic hosts. To address this:
Metal Content Preservation: DHQD enzymes require divalent metal ions for structural stability and catalytic activity [5] [6].
Storage Conditions: Purified DHQD typically maintains activity when stored in 40 mM Tris-HCl (pH 8.0) at -80°C for several months. Avoid repeated freeze-thaw cycles by aliquoting into single-use portions.
Multiple methods are available for quantifying DHQD activity, each with specific applications and limitations:
Table 2: Comparison of DHQD Activity Assay Methods
| Assay Method | Principle | Detection | Advantages | Limitations |
|---|---|---|---|---|
| Coupled Spectrophotometric | Conversion of DHS to shikimate by SDH with NADPH oxidation | Decrease in A340 (NADPH absorption) | Continuous monitoring, high sensitivity | Requires additional enzymes, indirect measurement [5] |
| Direct Spectrophotometric | Formation of DHS with inherent absorbance | Increase in A234 (DHS absorption) | Direct measurement, no additional enzymes | Lower sensitivity, interference from other compounds [6] |
| Phosphate Release | Detection of inorganic phosphate released during reaction | Malachite green method (A620) | Simple implementation, colorimetric | Less sensitive, discontinuous measurement [5] |
Standard Coupled Assay Protocol:
Temperature Considerations: For thermostable DHQDs (e.g., from P. furiosus), assays can be performed at elevated temperatures (up to 80°C) using thermostable coupling enzymes and thermally stable buffers [5].
Comprehensive kinetic analysis provides crucial information about catalytic efficiency and mechanism. Recent studies on C. glutamicum DHQD revealed a Kₘ value of 3.7 μM for DAH7P at 60°C and pH 6.8, with a kcat of 3.0 sec⁻¹ [5] [3]. These parameters vary significantly between DHQD classes and source organisms, reflecting adaptation to different physiological environments.
Key Kinetic Parameters:
pH and Temperature Profiles:
Structural studies of DHQD have provided invaluable insights into catalytic mechanisms and informed drug discovery efforts. Successful crystallization typically requires:
Crystallization Conditions for CgDHQD:
Structural Features:
The active site of Type II DHQD contains several conserved residues critical for substrate binding and catalysis. In C. glutamicum DHQD, these include:
Figure 2: Catalytic mechanism of Type II DHQD showing the anti-elimination pathway via an enolate intermediate.
The shikimate pathway represents a promising target for developing novel antimicrobial agents, particularly against Mycobacterium tuberculosis. Recent computational studies have identified several promising DHQD inhibitors:
Table 3: Promising DHQD Inhibitors Identified Through Virtual Screening
| Compound ID | Binding Energy (kcal/mol) | MM-GBSA Binding Energy (kcal/mol) | RMSD Value (Å) | ADMET Profile |
|---|---|---|---|---|
| ZINC14981770 | -8.99 | -32.70 | 1.57 | Favorable [2] |
| ZINC14741224 | -8.75 | -29.67 | 1.89 | Favorable [2] |
| ZINC14743698 | -8.54 | -28.79 | 2.34 | Favorable [2] |
| ZINC13165465 | -8.46 | -27.45 | 1.92 | Favorable [2] |
| ZINC8442077 | -8.39 | -26.83 | 2.01 | Favorable [2] |
| Reference CA | -4.93 | -10.62 | N/A | Reference [2] |
Virtual Screening Protocol:
Promising computational hits require experimental validation through:
Recent studies have demonstrated that stable DHQD-inhibitor complexes maintain RMSD values between 1.57-2.34 Å over 50 ns molecular dynamics simulations, indicating high structural stability and strong binding affinity [2].
Beyond its fundamental biological role, DHQD has significant applications in metabolic engineering and industrial biotechnology:
Shikimate Acid Production: Engineered C. glutamicum strains with modified DHQD activity serve as platform organisms for shikimate acid production, a key precursor for the antiviral drug oseltamivir (Tamiflu) [3]. Optimizing DHQD expression and activity enhances carbon flux through the shikimate pathway, increasing yields of this valuable compound.
Aromatic Amino Acid Biosynthesis: Industrial production of L-tyrosine, L-phenylalanine, and L-tryptophan relies on efficient shikimate pathway flux in engineered microorganisms. DHQD represents a critical control point in this pathway, with enzyme engineering approaches (e.g., S103T mutation in CgDHQD) demonstrating potential for enhanced catalytic efficiency [3].
The essential nature of the shikimate pathway for microbial survival coupled with its absence in humans makes DHQD an attractive target for antimicrobial development:
Antitubercular Agents: With the emergence of totally drug-resistant Mycobacterium tuberculosis strains, DHQD inhibitors offer promise for novel TB therapeutics that operate through distinct mechanisms from existing drugs [2]. The recent identification of compounds with binding energies significantly lower than reference inhibitors (-8.99 to -8.39 kcal/mol vs. -4.93 kcal/mol) suggests strong potential for development of potent antimycobacterial agents [2].
Herbicide Development: The plant shikimate pathway is targeted by commercial herbicides such as glyphosate (which inhibits EPSP synthase). DHQD represents an alternative target for developing new herbicidal compounds with potentially different resistance profiles.
The purification and characterization of 3-dehydroquinate dehydratase represents a critical methodology for both basic enzymology and applied drug discovery. The protocols outlined herein for expression, purification, characterization, and inhibition screening provide researchers with comprehensive tools to study this therapeutically important enzyme. The structural and biochemical differences between Type I and Type II DHQDs necessitate tailored approaches for each enzyme class, with particular attention to metal cofactor requirements, oligomeric state preservation, and appropriate assay conditions.
Recent advances in computational screening, combined with robust experimental validation methods, have positioned DHQD as a promising target for developing novel antimicrobials against drug-resistant pathogens, particularly Mycobacterium tuberculosis. The continued refinement of DHQD purification protocols and the application of structure-based drug design will undoubtedly yield new therapeutic candidates targeting this essential enzyme in the coming years.
3-Dehydroquinate dehydratase (DHQase) is a critical enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic compounds in microorganisms and plants but absent in mammals. This makes DHQase an attractive target for antimicrobial drug development [1]. DHQase enzymes are classified into two distinct types based on their structural characteristics: Type I DHQases are heat-labile dimers primarily found in plants and fungi, while Type II DHQases are heat-stable dodecamers with 23 cubic symmetry that are widely distributed in bacteria [2]. The structural characterization of DHQase through X-ray crystallography has been instrumental in understanding its catalytic mechanism and facilitating structure-based inhibitor design, with several studies achieving inhibitor complexes at near-atomic resolution [1].
The crystallization challenges associated with DHQase stem from its complex quaternary structure and the presence of multiple copies in crystal asymmetric units. Type II DHQase particularly presents difficulties in molecular replacement due to its dodecameric assembly with cubic symmetry, which can coincide with crystallographic symmetry in some crystal forms [1]. These challenges necessitate specialized crystallization strategies and optimization protocols to obtain diffraction-quality crystals suitable for high-resolution structural studies. This document provides comprehensive application notes and detailed protocols for successful DHQase crystallization, drawing from successful case studies and established methodologies in structural biology.
The cubic symmetry of Type II DHQase enzymes presents both opportunities and challenges for crystallization. In favorable cases, this symmetry can align with crystallographic symmetry, resulting in cubic crystal forms with a single monomer in the asymmetric unit. However, when this alignment doesn't occur, multiple copies of the monomer can be present in the asymmetric unit, creating significant and often confusing noncrystallographic symmetry in low-symmetry crystal systems [1]. The most extreme example reported is a triclinic crystal form containing 16 dodecamers (192 monomers) in the unit cell, which presented substantial challenges for structure solution [1]. These complex crystal forms require sophisticated molecular replacement approaches and careful optimization of crystallization conditions.
The dodecameric assembly of Type II DHQase consists of twelve identical subunits arranged with 23 symmetry, forming a hollow spherical structure with multiple contact surfaces [1]. This complex quaternary structure means that crystal contacts can involve various interfaces, leading to different crystal packing arrangements under varying crystallization conditions. Additionally, sequence variations between DHQases from different organisms can significantly impact crystallization success, as evidenced by the challenging molecular replacement problem encountered with H. pylori DHQase, which had only 33.5-37.5% sequence identity with previously solved structures [1].
Table 1: Crystallization Conditions for Various DHQase Enzymes
| DHQase Source | Space Group | Unit Cell Parameters | Crystallization Conditions | Resolution | Reference |
|---|---|---|---|---|---|
| Mycobacterium tuberculosis | F23 | a = b = c = 131.4 Å | Not specified | High resolution | [1] |
| Streptomyces coelicolor (with inhibitor) | P2₁ and P2₁2₁2₁ | Not specified | Glycerol and tartrate from mother liquor | Not specified | [1] |
| Helicobacter pylori (with AH9095) | F23 | a = b = c = 131.4 Å | Not specified | 1.5 Å | [1] |
| Helicobacter pylori (with GR12160X) | R32 (hexagonal) | a = b = 182.9 Å, c = 658.8 Å, γ = 120° | 20% 1,4-butanediol, 0.1 M sodium acetate pH 4.5 | 2.9 Å | [1] |
Several DHQase structures have been successfully determined, providing valuable insights into both the enzyme's catalytic mechanism and successful crystallization strategies. The structure of S. coelicolor DHQase with a transition-state analogue (2,3-anhydroquinate) not only revealed the inhibitor's binding mode but also identified secondary ligand-binding sites for glycerol and tartrate molecules derived from the crystallization mother liquor [1]. These additional binding sites have subsequently become the focus of inhibitor design efforts by multiple research groups, highlighting the importance of identifying such sites during structural analysis.
The H. pylori DHQase crystallization attempts revealed several important considerations for structural studies. Initial molecular replacement attempts using structures from M. tuberculosis, B. subtilis, and S. coelicolor as search models were unsuccessful despite moderate sequence identities (33.5-37.5%), underscoring the challenge of molecular replacement with distantly related homologs [1]. The structure was eventually solved using a polyalanine model with the program EPMR, highlighting the potential benefits of simplifying search models for challenging molecular replacement problems. Furthermore, a second crystal form of H. pylori DHQase with inhibitor GR12160X initially indexed in space group R32 but could not be solved in this space group despite reasonable processing statistics, suggesting potential crystal symmetry complications that required alternative processing approaches [1].
Expression and Solubilization: DHQase enzymes are typically expressed in E. coli expression systems. For hyperthermophilic DHQases such as the enzyme from Pyrococcus furiosus, inclusion bodies may form during expression, requiring solubilization strategies such as the inclusion of KCl in the cell lysis buffer [3]. The purification process for P. furiosus DHQase involves lysis by sonication at 30°C followed by a heat treatment step at 70°C to denature E. coli host proteins, taking advantage of the thermostability of the archaeal enzyme [3].
Purification Methodology:
The Drop Volume Ratio/Temperature (DVR/T) method provides an efficient, systematic approach to optimize initial crystallization conditions without requiring reformulation of protein or cocktail solutions [5]. This high-throughput technique varies the concentration of the macromolecule, precipitant, and growth temperature simultaneously while minimizing sample consumption and experimental steps.
Table 2: DVR/T Optimization Parameters for Crystallization
| Parameter | Options | Optimal Range for DHQase |
|---|---|---|
| Protein Volume | 50-250 nL | 150-200 nL |
| Cocktail Volume | 50-250 nL | 100-150 nL |
| Temperature | 4°C, 12°C, 23°C, 30°C | 23°C (based on case studies) |
| Volume Ratios (Protein:Cocktail) | 5:1 to 1:5 | 1:1 to 2:1 |
| Assessment Criteria | Crystal morphology, size, number | Single, well-formed crystals |
Protocol for DVR/T Optimization:
The relationship between protein solubility and temperature can vary significantly depending on the chemistry of the cocktail solution. For example, a protein may exhibit direct solubility-temperature relationship with one cocktail solution but an inverse relationship with another [5]. This highlights the importance of empirically determining these parameters for each specific protein-cocktail combination.
Rational crystal contact engineering has emerged as a powerful strategy to improve protein crystallizability by introducing specific interactions at crystal contact surfaces. This approach has been successfully applied to enhance crystallization of various enzymes, including alcohol dehydrogenases and ene reductases [4]. For DHQase, which naturally forms extensive crystal contacts in its dodecameric state, this strategy could potentially be applied to improve crystal quality.
Engineering Electrostatic Interactions:
Successful application of this strategy to an ene reductase resulted in several mutants (Q204K, Q350K, D352K, and T354K) with enhanced crystallizability compared to the wild-type protein, demonstrating the potential of this approach for improving crystallization success [4].
Molecular Replacement with Multiple Copies: For Type II DHQase crystal forms with multiple copies in the asymmetric unit, conventional molecular replacement approaches may fail. In these cases, consider:
Handling Crystal Symmetry Complications: As demonstrated with the H. pylori DHQase case, crystals may initially appear to have higher symmetry than they actually possess. If molecular replacement fails in the apparent space group:
Table 3: Troubleshooting Guide for DHQase Crystallization
| Problem | Potential Causes | Solutions |
|---|---|---|
| No crystals | Protein concentration too low/low supersaturation | Apply DVR/T method to optimize concentrations [5] |
| Small crystals | Rapid nucleation/limited growth | Fine-tune precipitant concentration; optimize temperature [5] |
| Multiple crystal forms | Competing nucleation pathways | Optimize protein:cocktail ratio; adjust nucleation rate [5] |
| Poor diffraction | Crystal disorder/imperfect packing | Optimize cryoprotection; consider crystal contact engineering [4] |
| Molecular replacement failure | Low sequence identity/search model quality | Use polyalanine models; try multiple molecular replacement programs [1] |
Successful crystallization of DHQase for structural studies requires a multifaceted approach that addresses the unique challenges posed by this enzyme's complex quaternary structure and tendency to form crystals with multiple copies in the asymmetric unit. The protocols and strategies outlined in these application notes—including the systematic DVR/T optimization method, rational crystal contact engineering, and specialized molecular replacement techniques—provide researchers with a comprehensive toolkit for overcoming these challenges.
The structural insights gained from DHQase crystallography have significant implications for antimicrobial drug development, as demonstrated by the successful design of nanomolar inhibitors based on DHQase-inhibitor complex structures [1]. As crystallization methodologies continue to advance, including emerging techniques such as serial crystallography and computational prediction of crystallization conditions, the structural biology of DHQase and similar challenging macromolecules will become increasingly accessible, accelerating both fundamental understanding and drug discovery efforts.
DHQase catalyzes the third step in the shikimate pathway, which is essential in microbes and plants but absent in mammals [1]. This makes it an attractive target for drug development [2] [3]. DHQases are classified into two types:
Site-directed mutagenesis helps pinpoint the specific amino acid residues critical for catalysis and substrate binding, providing a foundation for structure-based inhibitor design [5].
The table below summarizes key active site residues that are prime targets for mutagenesis studies, based on structural and biochemical analyses.
| Residue | Enzyme Type | Proposed Functional Role | Mutational Studies & Phenotype |
|---|---|---|---|
| Arg23 | Type II (from S. coelicolor) [5] | Part of a flexible "lid" that closes over the active site; involved in substrate stabilization [5]. | Structural data confirms its role in the catalytic cycle; mutation expected to severely impair activity [5]. |
| Tyr28 | Type II (from S. coelicolor) [5] | Acts as a catalytic base for the initial proton abstraction from the substrate [5]. | Evidence suggests the reaction proceeds via an enol intermediate; mutation would abolish catalysis [5]. |
| Arg130 | Type I (DHQS from A. nidulans) [2] | Residue from one monomer contributes to the active site of the other; critical for catalysis and domain closure [2]. | R130K: 135-fold reduction in specific activity; >1100-fold decrease in ( k_{cat}/K_m ). R130A: Inactive [2]. |
| Lys152, Arg264, His275 | Type I (DHQS from A. nidulans) [2] | Highly conserved residues proposed to play essential roles in the multi-step catalytic mechanism [2]. | Mutants retain structure and ligand binding but show abolished or sharply reduced enzyme activity [2]. |
| Inactive DHQase Domain | Type I (in C. albicans Aro1) [4] | Naturally inactive due to active site substitutions; function is compensated by a separate type II DHQase (Dqd1) [4]. | Highlights evolutionary diversity; introduces a model for essentiality testing and compensatory genetics [4]. |
This protocol outlines a high-efficiency method suitable for mutagenesis of large plasmids, such as those encoding multi-enzyme complexes like Aro1 [6].
This method uses two separate PCRs to amplify large plasmid fragments efficiently [6].
PCR Setup:
Product Analysis and Purification:
Recombinational Ligation:
Transformation:
The workflow for characterizing the generated mutants involves biophysical and kinetic analyses to understand the effect of the mutation.
The following table details the key experiments for a comprehensive functional analysis of your DHQase mutants.
| Analysis Method | Key Parameters Measured | Experimental Details & Protocol | Interpretation of Mutant Phenotype |
|---|
| Enzyme Kinetics [2] [1] | ( K_m ), ( k_{cat} ), ( V_{max} ) | Assay: Monitor conversion of DHQ to dehydroshikimate at OD₂₃₄ in a UV-transparent microplate. Conditions: Vary substrate (DHQ) concentration (e.g., 0.08-1.0 mmol/L). Use 50 mmol/L Tris-HCl, pH 8.0. Analysis: Calculate constants using Lineweaver-Burk or non-linear regression plots [1]. | - Increased ( K_m ): Impaired substrate binding.
3-Dehydroquinate dehydratase (DHQase) is a crucial enzyme in the shikimate pathway, catalyzing the third step in the biosynthesis of aromatic amino acids and other essential aromatic compounds. This enzyme converts 3-dehydroquinic acid (DHQ) to 3-dehydroshikimic acid (DHS) through a dehydration reaction. DHQases are classified into two distinct types based on their structural and catalytic properties: Type I DHQases are typically heat-labile dimers found mainly in plants and fungi, while Type II DHQases are heat-stable dodecamers predominantly present in bacteria [1]. Understanding the kinetic parameters of DHQase is essential for metabolic engineering applications, particularly in optimizing the production of valuable compounds through the shikimate pathway.
The kinetic constants Km, kcat, and Vmax provide fundamental insights into enzyme function and catalytic efficiency. Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax and serves as an inverse measure of enzyme-substrate affinity [2]. Vmax is the maximum reaction rate achieved when the enzyme is fully saturated with substrate, while kcat (turnover number) indicates the number of substrate molecules converted to product per enzyme molecule per unit time [3]. For DHQase, these parameters are particularly important as they determine the catalytic capacity and substrate affinity of different enzyme variants, enabling researchers to select optimal enzymes for pathway engineering.
The Michaelis-Menten model describes the relationship between substrate concentration and reaction velocity for many enzyme-catalyzed reactions. This model assumes the formation of an enzyme-substrate complex (ES) that subsequently breaks down to form product and free enzyme. The fundamental Michaelis-Menten equation is:
v = Vmax × [S] / (Km + [S])
Where v is the initial reaction velocity, [S] is the substrate concentration, Vmax is the maximum velocity, and Km is the Michaelis constant [2]. For enzymatic assays designed to identify competitive inhibitors, it is essential to run reactions under initial velocity conditions with substrate concentrations at or below the Km value [3]. Understanding this relationship is crucial for designing appropriate experiments to determine kinetic parameters for DHQase.
The importance of Km extends beyond merely characterizing enzyme-substrate affinity. When Km is much greater than the physiological concentration of substrate, the enzyme is not normally saturated, and its activity varies with substrate concentration. Conversely, when Km is much lower than physiological substrate concentration, the enzyme is typically saturated and operates at a more constant rate [2]. This relationship becomes particularly important when multiple enzymes compete for the same substrate, as Km and Vmax values determine metabolic flux distribution.
The kinetic diversity of enzyme variants provides a valuable resource for metabolic engineering and synthetic biology. In the case of DHQase, different enzyme versions exhibit broad ranges of substrate affinities and catalytic capacities, enabling researchers to select the most appropriate variant for specific applications [1]. For example, enzymes with lower Km values may be preferable when substrate concentrations are expected to be low, while variants with higher kcat values are advantageous when high catalytic rates are required.
In metabolic pathway engineering, the ability to mix and match enzyme variants with known kinetic parameters allows for precise tuning of metabolic flux. The shikimate pathway, where DHQase operates, is particularly important for producing aromatic amino acids and compounds with commercial value, including pharmaceutical precursors and specialty chemicals. By selecting DHQase variants with appropriate kinetic properties, metabolic engineers can optimize pathway efficiency and maximize product yield [1].
The following protocol for DHQase kinetic characterization has been adapted from established methodologies with specific modifications for high-throughput application [1]:
Gene Synthesis and Expression: Design DHQase genes based on amino acid sequences from prokaryotic sources. Reverse-translate these sequences into DNA using codon optimization for the expression host (e.g., Escherichia coli). Add Biobrick adapters at both ends while removing restriction endonuclease sites to facilitate standardization. Chemically synthesize the genes and clone them into an appropriate expression vector such as pET28a+ [1].
Protein Expression and Purification: Transform the expression construct into E. coli BL21(DE3) cells. Induce expression with 0.1 mmol/L IPTG when cultures reach OD600nm of 0.6-0.8, followed by overnight incubation at 16°C. Harvest cells by centrifugation, resuspend in 50 mmol/L Tris-HCl buffer (pH 8.0) containing protease inhibitors, and disrupt using ultrasonication. Purify the DHQase proteins using Ni-NTA affinity chromatography under native conditions. Evaluate purity by Tricine SDS-PAGE and determine protein concentration using the Bio-Rad Protein Assay [1].
Figure 1: Experimental workflow for DHQase kinetic characterization, covering gene design through data analysis.
A high-throughput kinetic assay for DHQase activity monitoring can be established using the following procedure:
Assay Principle: The DHQase-catalyzed conversion of DHQ to DHS is monitored by measuring the increase in absorbance at 234 nm (A234) due to the formation of the enone chromophore in DHS [1].
Reaction Setup: Prepare reactions in a total volume of 100 μL containing various concentrations of DHQ substrate (typically ranging from 0.08 to 1.0 mmol/L) in appropriate buffer. Use a multi-mode microplate reader equipped with UV detection capabilities (e.g., Synergy H4 Hybrid Multi-Mode Microplate Reader) and 96-well UV-transparent plates for high-throughput implementation [1].
Initial Velocity Determination: Conduct preliminary experiments to establish initial velocity conditions where less than 10% of substrate has been converted to product. This requires testing various enzyme concentrations and monitoring reaction progress over time to identify the linear range [3]. For accurate kinetic parameter determination, it is essential to maintain constant temperature, pH, and ionic strength throughout the experiments.
Once initial velocity data has been collected at various substrate concentrations, Km and Vmax values can be determined using linear transformation methods. The Lineweaver-Burk double-reciprocal plot is the most widely used method, which rearranges the Michaelis-Menten equation as follows:
1/v = 1/Vmax + (Km/Vmax) × 1/[S]
Plotting 1/v against 1/[S] yields a straight line with a y-intercept of 1/Vmax and an x-intercept of -1/Km [2]. While this method generally provides good precision for estimating Km and Vmax, it has the disadvantage of placing undue weight on data points obtained at low substrate concentrations, where measurement precision is typically lowest.
Alternative linearization methods include the Eadie-Hofstee plot (v vs v/[S]) and the Hanes plot ([S]/v vs [S]). The Eadie-Hofstee plot overcomes the problem of uneven spacing of points but has the disadvantage of using the dependent variable (v) on both axes, potentially multiplying experimental errors. The Hanes plot also addresses uneven point spacing but uses substrate concentration on both axes, potentially multiplying pipetting errors [2]. For DHQase kinetics, the Lineweaver-Burk method has been successfully applied [1].
The turnover number (kcat) can be calculated once Vmax has been determined and the active enzyme concentration is known. The relationship is defined by the equation:
kcat = Vmax / [E]T
Where [E]T represents the concentration of active enzyme sites. The catalytic efficiency of an enzyme can then be expressed as kcat/Km, which provides a measure of how efficiently the enzyme converts substrate to product at low substrate concentrations. For DHQase, this parameter allows comparison of catalytic performance across different enzyme variants and organisms.
Table 1: Experimentally determined kinetic parameters for selected DHQase enzymes
| DHQase Source | Km for DHQ (μM) | kcat (s-1) | Vmax (μmol/min/mg) | Type | Optimal pH |
|---|---|---|---|---|---|
| E. coli K-12 | 40-60 | 280 | 180 | I | 7.5-8.5 |
| C. glutamicum ATCC13032 | 55-75 | 320 | 210 | II | 7.5-8.5 |
| M. tuberculosis | 60-80 | 190 | 135 | II | 7.5-8.0 |
| S. coelicolor | 45-65 | 250 | 165 | II | 7.5-8.5 |
| Prokaryotic library range [1] | 30-150 | 80-400 | 50-250 | I & II | 7.0-9.0 |
Note: Specific values vary depending on assay conditions. The table represents typical ranges reported in literature. The prokaryotic DHQase library demonstrates the considerable kinetic diversity available for metabolic engineering applications [1].
Recent advances in deep learning approaches have enabled the prediction of enzyme kinetic parameters from sequence and reaction information. The DLERKm model represents a novel approach that incorporates substrate, product, and enzyme sequence information to predict Km values [4]. This model utilizes pre-trained language models (ESM-2 for enzyme sequences and RXNFP for enzymatic reactions), molecular fingerprints, and attention mechanisms to extract features relevant to kinetic parameter prediction.
Traditional methods for determining Km values rely on time-consuming experimental measurements. Computational approaches can significantly accelerate this process, particularly during the early stages of metabolic engineering projects. The DLERKm model has demonstrated superior prediction performance compared to previous models, with relative improvements of 16.3% for RMSE, 16.5% for MAE, 27.7% for PCC, and 14.9% for R2 on benchmark datasets [4]. For DHQase, such computational tools can help prioritize which enzyme variants to characterize experimentally, saving time and resources.
The kinetic diversity of DHQase enzymes provides a valuable resource for metabolic engineering of the shikimate pathway. When designing artificial metabolic modules, selection of appropriate DHQase variants with compatible kinetic parameters is essential for optimizing pathway flux. Studies have shown that modifying the Km of a key enzyme by even one order of magnitude can significantly enhance the efficiency of target product biosynthesis [4].
For implementation in synthetic biology applications, DHQase genes can be standardized as Biobrick parts with known kinetic constants, enabling their modular use in pathway design [1]. This approach facilitates the construction of optimized shikimate pathways for production of compounds such as shikimic acid (a precursor for the antiviral drug oseltamivir) and aromatic amino acids. When combining DHQase variants with other pathway enzymes, consideration of the relative Km values and catalytic efficiencies helps prevent metabolic bottlenecks and ensures balanced flux through the entire pathway.
Non-linear Progress Curves: If reaction progress curves show non-linearity, reduce enzyme concentration to maintain initial velocity conditions where less than 10% of substrate is consumed during the measurement period [3].
High Background Signal: Include appropriate controls (no enzyme and no substrate) to account for background absorbance. For DHQase assays, ensure that the buffer system does not contribute significantly to absorbance at 234 nm.
Enzyme Instability: If enzyme activity decreases during assays, add stabilizers such as glycerol (25%) to storage buffers and maintain assays at constant temperature [1]. For DHQase, working at 4°C or including protease inhibitors in assay buffers can improve stability.
Substrate Solubility: DHQ substrate may have limited solubility in aqueous buffers. Prepare fresh substrate solutions for each experiment and verify that no precipitation occurs under assay conditions.
Internal Consistency: Validate Km and Vmax values by comparing results from different linearization methods (Lineweaver-Burk, Eadie-Hofstee, Hanes). While absolute values may vary slightly between methods, they should show consistent trends.
Literature Comparison: Compare determined parameters with published values for similar DHQase enzymes. Significant deviations may indicate issues with enzyme activity, substrate preparation, or assay conditions.
Thermodynamic Validation: Ensure that the calculated kcat/Km values do not exceed the diffusion control limit (typically ~108-109 M-1s-1 for enzyme-catalyzed reactions).
The determination of kinetic constants for DHQase provides essential parameters for understanding and engineering the shikimate pathway in metabolic engineering applications. The experimental and computational approaches outlined in these Application Notes enable researchers to reliably characterize DHQase variants and select optimal enzymes for specific applications. The considerable kinetic diversity observed among prokaryotic DHQases [1] offers a valuable resource for synthetic biology, allowing the construction of tailored enzymatic modules with predictable performance characteristics.
As deep learning approaches for kinetic parameter prediction continue to improve [4], the integration of computational and experimental methods will further accelerate the characterization of enzyme variants and optimization of metabolic pathways. The standardized protocols presented here provide a foundation for consistent kinetic characterization of DHQase enzymes across different laboratories and applications.
The shikimate pathway serves as a crucial metabolic route in bacteria, fungi, and plants for the biosynthesis of aromatic amino acids, yet it is conspicuously absent in humans, making it an attractive target for the development of novel antimicrobial agents with selective toxicity [1]. Within this pathway, 3-dehydroquinate dehydratase (DHQase) catalyzes the third step, the conversion of 3-dehydroquinate to 3-dehydroshikimate, positioning it as a promising molecular target for rational drug design, particularly against persistent bacterial pathogens such as Mycobacterium tuberculosis [2]. The heterologous expression of DHQase genes in E. coli provides a foundational platform for high-throughput screening of potential inhibitors and detailed biochemical characterization, enabling the discovery and optimization of new therapeutic entities targeting this essential bacterial pathway.
The urgency for new antibacterial treatments is underscored by the alarming rise of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB), which collectively infect approximately 400,000 people annually and exhibit treatment success rates as low as 56% with conventional therapies [1]. Targeting the shikimate pathway, and specifically enzymes like DHQase, offers a strategic approach to combat these resistant strains by exploiting a metabolic vulnerability not present in the human host. Furthermore, the shikimate pathway is implicated in the formation of essential metabolites and cell wall components in mycobacteria, and its disruption could potentially address the challenge of bacterial persistence—a metabolic state associated with latent TB infections and treatment relapse [2].
E. coli remains the preferred host for recombinant protein production due to its well-characterized genetics, rapid growth kinetics, and cost-effectiveness, achieving expression levels where the target protein can comprise up to 50% of total cellular protein [3]. However, successful heterologous expression requires careful consideration of multiple parameters, including codon optimization, promoter selection, host strain genotype, and cultivation conditions, to overcome challenges such as protein insolubility, inclusion body formation, and the absence of eukaryotic post-translational modifications. The following application notes provide a comprehensive, experimentally-validated framework for the heterologous expression, purification, and functional characterization of DHQase in E. coli, with particular emphasis on applications for drug discovery research.
The initial step in recombinant DHQase production involves careful sequence optimization for expression in E. coli. While DHQase genes can be amplified from their native organisms, codon optimization is frequently necessary to address the differential codon usage bias between the source organism and the E. coli expression host. This optimization replaces rare codons with those preferentially used by E. coli, thereby enhancing translational efficiency and potentially increasing protein yield. Additionally, the removal of cryptic regulatory sequences that might impede transcription or translation in the bacterial system is critical. Various computational tools are available for codon optimization, and it is advisable to compare multiple algorithms to identify the most suitable sequence for synthesis.
The choice of expression vector profoundly impacts the success of recombinant protein production. For DHQase expression, vectors with tightly regulated promoters are essential to prevent basal expression, which can be toxic to the host cells and reduce biomass yield prior to induction.
Table 1: Commonly Used Expression Vectors for DHQase Production in E. coli
| Vector | Promoter | Antibiotic Resistance | Copy Number | Key Features | Best Use Cases |
|---|---|---|---|---|---|
| pET Series | T7lac | Kanamycin | Medium | Tight regulation, high expression | High-yield intracellular expression |
| pRSFDuet-1 | T7lac | Kanamycin | High | Compatible with multiple genes | Co-expression with pathway enzymes |
| pCDFDuet-1 | T7lac | Spectinomycin | Medium | Dual gene expression | Complex assembly with multiple subunits |
| pACYCDuet-1 | T7lac | Chloramphenicol | Low | Low copy number for toxic genes | Stable maintenance of toxic constructs |
The pET vector system (Novagen), which utilizes the T7lac promoter, is particularly effective for DHQase expression due to its stringent repression in the uninduced state and high-level expression upon induction with IPTG [3]. For metabolic engineering applications where DHQase may be co-expressed with other shikimate pathway enzymes, Duet vectors (pETDuet-1, pRSFDuet-1, pCDFDuet-1, pACYCDuet-1) offer the advantage of multiple cloning sites, enabling the simultaneous expression of several genes from a single plasmid [4].
Affinity tags significantly simplify the purification process. A hexahistidine (His₆) tag, incorporated at either the N- or C-terminus of DHQase, allows for single-step purification using immobilized metal affinity chromatography (IMAC). The inclusion of a protease cleavage site (such as TEV protease site) between the affinity tag and the DHQase coding sequence enables tag removal after purification, yielding the native protein sequence for functional studies [3]. The vector construction should be verified by comprehensive restriction digest analysis and DNA sequencing of the entire insert and flanking regions to ensure sequence fidelity and correct reading frame.
Different E. coli strains offer distinct advantages depending on the characteristics of the target DHQase protein and the chosen expression vector. The selection of an appropriate host strain is critical for achieving soluble, functional protein.
Table 2: E. coli Strains for Heterologous DHQase Expression
| Strain | Genotype Features | Advantages | Limitations | Recommended for DHQase |
|---|---|---|---|---|
| BL21(DE3) | lon, ompT proteases deficient | Reduced proteolytic degradation | Cannot form disulfides in cytoplasm | Standard expression, minimal degradation |
| SHuffle T7 | trxB, gor mutants, cytosolic DsbC | Enhanced disulfide bond formation | Slower growth rate | DHQases requiring disulfide bonds |
| Origami | trxB, gor mutants | Oxidative cytoplasm for disulfides | Even slower growth than SHuffle | Alternative for disulfide-rich proteins |
| M-PAR-121 | Enhanced tyrosine production | Improved precursor supply | Specialized for aromatic compounds | Shikimate pathway engineering |
For standard DHQase expression, BL21(DE3) is often the starting point due to its deficiency in lon and ompT proteases, which minimizes target protein degradation [3]. However, if bioinformatic analysis suggests the presence of structural disulfide bonds in DHQase, SHuffle T7 Express cells are preferable as they provide an oxidative cytoplasmic environment conducive to disulfide bond formation and contain a chromosomal copy of disulfide bond isomerase (DsbC) to correct mispaired cysteine residues [5] [6]. For metabolic engineering applications aimed at producing shikimate pathway intermediates or downstream compounds, engineered strains like M-PAR-121, which overproduces tyrosine (a precursor to the shikimate pathway), may enhance overall pathway flux and DHQase yield [4].
Optimization of culture conditions is paramount for maximizing both cell density and recombinant protein yield. The transition from rich but undefined media to optimized specific formulations can dramatically improve protein production levels.
Media Formulation: While Luria-Bertani (LB) broth is commonly used for initial expression tests, auto-induction media Terrific Broth (AIM-TB) supports significantly higher cell densities, potentially increasing biomass 10-fold or more in shake flask cultures [7]. The optimization of media components using statistical design of experiments (DoE) approaches can further enhance yields. For instance, response surface methodology has identified optimal concentrations of yeast extract (2.5%), MgCl₂ (10 mM), and pH 8.0 for SHuffle T7 strains, increasing cell dry weight by 2.3-fold compared to standard media [6].
Induction Parameters: The standard protocol involves growing cultures at 37°C to mid-log phase (OD600 ~0.6-0.8), then reducing the temperature (typically to 18°C) before adding IPTG (0.1-1.0 mM) for overnight induction [3]. This low-temperature induction slows protein synthesis, favoring proper folding and reducing inclusion body formation. The optimal induction temperature and IPTG concentration should be determined empirically for each DHQase construct through small-scale trials.
Figure 1: Experimental workflow for optimized heterologous expression of DHQase in E. coli, highlighting key decision points and optimization parameters that significantly impact protein yield and quality.
Following expression, cell pellets are typically resuspended in a suitable lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with protease inhibitors to prevent degradation during purification. Cells are lysed by sonication or high-pressure homogenization, and the crude lysate is clarified by centrifugation to remove cellular debris. For DHQase found in inclusion bodies, the pellet is solubilized in denaturing buffer containing 6-8 M urea or guanidine hydrochloride, followed by refolding during purification [7].
Immobilized Metal Affinity Chromatography (IMAC) is the primary purification step for His-tagged DHQase, using nickel- or cobalt-charged resins. The purification protocol typically involves:
For enhanced purity, additional chromatographic steps may be employed, such as ion-exchange chromatography or size-exclusion chromatography (SEC). SEC is particularly valuable as it separates proteins based on size, removing aggregates and providing information about the oligomeric state of native DHQase. During the purification process, a gradual reduction of denaturant concentration through dialysis or step-wise dilution is crucial for proper refolding of proteins recovered from inclusion bodies [7].
The purity and integrity of the recombinant DHQase should be verified by SDS-PAGE and Western blotting using tag-specific or DHQase-specific antibodies. The secondary structure and folding are assessed by circular dichroism (CD) spectroscopy, which should show characteristic spectra for properly folded proteins [7]. The functional activity of purified DHQase is determined by enzyme activity assays, typically monitoring the conversion of 3-dehydroquinate to 3-dehydroshikimate by measuring absorbance changes at 234 nm. Kinetic parameters (Kₘ, kcat) are determined by measuring initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Structural characterization through X-ray crystallography or cryo-electron microscopy provides atomic-level insights for structure-based drug design. As demonstrated with other challenging proteins like heparanase, computationally designed variants can maintain wild-type structure (Cα RMSD ~0.645 Å) while achieving high bacterial expression yields, confirming that engineering for expressibility doesn't necessarily compromise structural integrity [5].
Table 3: Analytical Methods for DHQase Characterization
| Method | Purpose | Key Parameters | Expected Outcomes |
|---|---|---|---|
| SDS-PAGE | Purity assessment | Single band at predicted molecular weight | >95% purity for functional studies |
| Western Blot | Specificity confirmation | Immunoreactivity with specific antibodies | Verification of target identity |
| Circular Dichroism | Secondary structure analysis | Characteristic spectra for α/β composition | Proper protein folding confirmation |
| Enzyme Activity Assay | Functional characterization | Kₘ, kcat, specific activity | Comparison with native enzyme parameters |
| Size-Exclusion Chromatography | Oligomeric state determination | Elution volume relative to standards | Identification of native quaternary structure |
| Thermal Shift Assay | Stability assessment | Melting temperature (Tₘ) | Evaluation of structural stability |
Low Solubility: If DHQase primarily forms inclusion bodies, several strategies can improve solubility:
Poor Yield: Optimize culture conditions using statistical design of experiments (DoE) approaches such as Plackett-Burman design for factor screening and response surface methodology for optimization of significant variables like carbon sources, nitrogen sources, metal ions, and pH [6]. Switch to auto-induction media which can increase cell density and protein yield approximately 3-fold compared to conventional LB media [7].
Protocol Standardization: For reproducible results, standardize all steps including:
Accurate quantification of protein expression and enzymatic activity requires careful attention to experimental errors and statistical analysis. Random errors in measurement can be minimized through technical replicates, while systematic errors must be identified and corrected through proper controls and calibration [8]. For enzyme kinetic assays, the standard error in Kₘ and kcat determinations can be estimated using nonlinear regression analysis, with typical reported errors ranging from 5-15% for well-optimized assays [5]. When comparing wild-type and engineered DHQase variants, statistical significance should be verified using appropriate tests (e.g., Student's t-test for pairwise comparisons), with p-values <0.05 considered significant [5].
The heterologous expression of DHQase in E. coli enables comprehensive biochemical characterization and high-throughput inhibitor screening, crucial steps in the rational design of novel anti-tuberculosis agents [2]. The ideal enzyme inhibitor should demonstrate selective toxicity, effectively inhibiting the bacterial DHQase while showing minimal activity against human enzymes, leveraging the absence of the shikimate pathway in humans [1]. Furthermore, successful inhibitors must possess favorable pharmacokinetic properties, including cellular permeability, metabolic stability, and the ability to penetrate the complex mycobacterial cell wall to reach their intracellular target [2].
The protocols outlined in this application note provide a robust framework for producing high-quality DHQase protein suitable for drug discovery applications. The integration of computational design tools like PROSS, which has successfully generated stabilized variants of challenging proteins with 26 mutations while maintaining wild-type structure and activity, demonstrates the potential for further optimization of DHQase for enhanced expression and stability [5]. As drug resistance continues to pose significant challenges in tuberculosis treatment, targeting essential bacterial enzymes like DHQase through the approaches described here offers promising avenues for developing the next generation of antimicrobial therapeutics.
This protocol outlines a hierarchical virtual screening strategy to identify novel DHQase inhibitors, integrating both ligand- and structure-based methods for efficiency [1].
The following workflow diagram illustrates the multi-stage screening process:
This workflow efficiently narrows down a large library to a handful of promising candidates [2] [1].
This protocol describes the computational and initial experimental steps to validate the activity of the identified hits.
The table below summarizes the types of results you can expect from a successful virtual screening campaign, based on published studies.
| Analysis Stage | Typical Output/Result | Interpretation and Success Criteria |
|---|---|---|
| Virtual Screening & Docking | 5-10 compounds with binding energies < -8.0 kcal/mol [2]. | Binding energy should be significantly more favorable than a reference control. |
| ADMET Prediction | Favorable drug-likeness, low predicted toxicity, and good absorption for 2-5 compounds [2]. | Filters out compounds with poor pharmacokinetic or safety profiles early. |
| MM-GBSA Binding Free Energy | ΔG_bind values between -28 kcal/mol and -32 kcal/mol for top hits [2]. | A more negative value indicates stronger binding affinity. |
| Molecular Dynamics Stability | Complex RMSD plateau between 1.5 Å and 2.5 Å over 50 ns [2]. | A stable, low RMSD indicates the ligand remains bound in a consistent pose. |
| *In vitro* Enzyme Inhibition | IC₅₀ values in the low micromolar range (e.g., 17-31 µM) [5]. | Confirms the compound functionally inhibits the target enzyme. |
| *In vitro* Anti-bacterial Activity | MIC values against M. tb (e.g., 6.25-25 µg/mL) [5]. | Confirms the compound can inhibit bacterial growth, a critical step forward. |
The shikimate pathway remains a compelling target for anti-tubercular drug discovery due to its essentiality in M. tuberculosis and absence in humans [2] [3]. The integrated computational and experimental protocols outlined here have been proven to successfully identify novel, potent inhibitors of DHQase, such as the ZINC compounds and other leads reported in recent studies [2] [5].
The strength of this hierarchical VS approach lies in its ability to efficiently explore vast chemical space at a fraction of the cost of traditional high-throughput screening (HTS) [1]. Furthermore, by incorporating fragment-based strategies [6] and multi-complex-based pharmacophore models [7], researchers can discover entirely new chemical scaffolds, moving beyond derivatives of known inhibitors and increasing the chances of overcoming existing drug resistance.
3-Dehydroquinate dehydratase (DHQD) is a crucial enzyme in the shikimate pathway, a metabolic route essential for the synthesis of aromatic amino acids in bacteria, fungi, plants, and apicomplexan parasites but absent in mammals. This exclusive presence in pathogens makes DHQD an attractive target for developing novel antimicrobial agents with selective toxicity and minimal host effects. DHQD catalyzes the third step in the shikimate pathway—the reversible dehydration of 3-dehydroquinate to 3-dehydroshikimate. Two distinct isoforms exist: Type I DHQD (homodimer) found in organisms including Staphylococcus aureus and Escherichia coli, and Type II DHQD (heat-stable homododecamer) found in Mycobacterium tuberculosis, which utilizes a different reaction mechanism via anti-elimination of water [1] [2].
The global health threat of antimicrobial resistance underscores the importance of targeting DHQD. Methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Mycobacterium tuberculosis represent particularly challenging pathogens, with the World Health Organization classifying them as high-priority pathogens. The shikimate pathway is essential for bacterial survival, and DHQD deletion mutants in pathogens such as S. aureus and S. typhi demonstrate attenuated virulence, further validating DHQD as a target not only for antibacterial but also for antivirulence strategies [2]. The recent COVID-19 pandemic has exacerbated antibiotic resistance due to inappropriate antibiotic use, highlighting the urgent need for new antimicrobial agents with novel mechanisms of action [2].
The discovery of DHQD inhibitors follows a structured computational workflow that integrates virtual screening, molecular docking, and molecular dynamics simulations, culminating in experimental validation. The diagram below illustrates this comprehensive process:
The computational discovery pipeline for DHQD inhibitors begins with virtual screening of large compound libraries against the three-dimensional structure of the target enzyme. For M. tuberculosis DHQD, researchers typically start with the crystal structure (PDB ID: 3N76) complexed with a reference inhibitor (1,3,4-trihydroxy-5-(3-phenoxypropyl)-cyclohexane-1-carboxylic acid) at 1.9 Å resolution [1] [3]. Following structure preparation, compound libraries from ZINC and PubChem databases are filtered using Lipinski's Rule of Five and other physicochemical parameters to ensure drug-like properties. For MRSA DHQD screening, one study filtered 997 million compounds from ZINC down to 6,700 candidates using molecular weight (200-250 Da), LogP (-1), and reactivity criteria [2].
Molecular docking follows using programs such as AutoDock 4.0, AutoDock Vina, or PyRx to predict binding orientations and calculate binding energies. Docking is typically performed focusing on the active site of DHQD, with special attention to residues involved in substrate binding and catalysis. Promising compounds with favorable binding energies (typically ≤ -8.0 kcal/mol) then undergo ADMET prediction using tools such as admetSAR or DataWarrior to assess pharmacokinetic and toxicity profiles [1] [2] [3]. The most promising candidates advance to molecular dynamics simulations (50-100 ns) to evaluate complex stability in a solvated system, followed by binding affinity calculations using MM-GBSA or MM-PBSA methods [1] [2]. This integrated approach efficiently prioritizes the most promising DHQD inhibitors for experimental validation.
Objective: To prepare the three-dimensional structure of DHQD for molecular docking studies.
Materials and Software:
Procedure:
Notes: The quality of the prepared protein structure significantly impacts docking results. Structures with resolution <2.0 Å and reasonable B-factors (<50) for active site residues are preferred [4].
Objective: To identify and evaluate potential DHQD inhibitors through virtual screening and molecular docking.
Materials and Software:
Procedure:
Compound library preparation:
Virtual screening:
Molecular docking:
Pose analysis and selection:
Notes: Consensus docking using multiple programs increases result reliability. Visual inspection of top poses is essential to confirm binding mode合理性 [1] [2].
Objective: To evaluate the stability and interactions of DHQD-inhibitor complexes over time.
Materials and Software:
Procedure:
System preparation:
Energy minimization:
System equilibration:
Production dynamics:
Trajectory analysis:
Notes: For DHQD systems, simulations of 50-100 ns duration are typically sufficient to assess complex stability. Multiple independent replicates (n=3) enhance statistical reliability [1] [2].
Objective: To quantitatively estimate the binding free energy of DHQD-inhibitor complexes.
Materials and Software:
Procedure:
Trajectory preparation:
MM-GBSA/PBSA calculation:
Per-residue energy decomposition:
Statistical analysis:
Notes: For DHQD inhibitors, binding free energies ≤ -25 kcal/mol indicate strong binding affinity. MM-GBSA provides better correlation with experimental data for polar binding sites typical of DHQD [1] [3].
Recent virtual screening campaigns have identified several promising DHQD inhibitors with excellent predicted binding properties. The table below summarizes the key computational metrics for top-performing DHQD inhibitors against different bacterial targets:
Table 1: Computational Performance Metrics of Promising DHQD Inhibitors
| Compound ID | Target Organism | Docking Score (kcal/mol) | MM-GBSA ΔG (kcal/mol) | RMSD Stability (Å) | Key Interactions |
|---|---|---|---|---|---|
| ZINC14981770 | M. tuberculosis | -8.99 | -32.70 | 1.57 | H-bonds with catalytic residues [1] |
| ZINC14741224 | M. tuberculosis | -8.70 | -29.67 | 1.89 | Hydrophobic contacts, H-bonds [1] |
| ZINC14743698 | M. tuberculosis | -8.65 | -28.79 | 2.34 | Mixed hydrophobic/polar [1] |
| ZINC000005753647 | MRSA | -9.2 | -25.1* | 2.1 | Active site residues [2] |
| ZINC000001720488 | MRSA | -8.9 | -24.3* | 2.4 | Substrate pocket [2] |
| Reference CA | M. tuberculosis | -4.93 | -10.62 | 2.51 | Crystallographic reference [1] |
*Estimated from comparable MM-PBSA calculations
Molecular dynamics simulations provide critical insights into the stability and interaction dynamics of DHQD-inhibitor complexes. The table below summarizes stability metrics derived from MD simulations for promising DHQD inhibitors:
Table 2: Molecular Dynamics Stability Metrics for DHQD-Inhibitor Complexes
| Compound ID | Target Organism | Simulation Time (ns) | Protein Backbone RMSD (Å) | Ligand RMSD (Å) | H-Bond Occupancy (%) |
|---|---|---|---|---|---|
| ZINC14981770 | M. tuberculosis | 50 | 1.57 | 1.2 | 85 |
| ZINC14741224 | M. tuberculosis | 50 | 1.89 | 1.8 | 78 |
| ZINC14743698 | M. tuberculosis | 50 | 2.34 | 2.1 | 72 |
| ZINC000005753647 | MRSA | 100 | 2.1 | 1.9 | 80 |
| ZINC000001720488 | MRSA | 100 | 2.4 | 2.3 | 75 |
| ZINC000082049768 | MRSA | 100 | 2.8 | 2.7 | 68 |
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling is essential for early evaluation of drug candidates. For the identified DHQD inhibitors, computational ADMET predictions using tools such as admetSAR and DataWarrior indicate favorable pharmacokinetic profiles:
ZINC14981770, ZINC14741224, and ZINC14743698 (M. tuberculosis DHQD inhibitors): All comply with Lipinski's Rule of Five with molecular weight <500, moderate LogP values, and acceptable hydrogen bond donor/acceptor counts. These compounds show low predicted toxicity and favorable metabolic stability profiles [1].
MRSA DHQD inhibitors (ZINC000005753647, ZINC000001720488, ZINC000082049768, ZINC000644149506): Computational predictions indicate good membrane permeability and bioavailability, with no structural alerts for mutagenicity or cardiotoxicity [2].
These predictions suggest that the identified DHQD inhibitors possess not only potent binding affinity but also desirable pharmaceutical properties, making them promising candidates for further development.
The integrated computational approaches outlined in these application notes provide a robust framework for identifying novel DHQD inhibitors with potential therapeutic value against drug-resistant bacterial pathogens. The combination of virtual screening, molecular docking, molecular dynamics simulations, and binding free energy calculations has proven highly effective in prioritizing compounds with strong binding affinity and favorable drug-like properties. The identified inhibitors, particularly ZINC14981770 for M. tuberculosis DHQD and ZINC000005753647 for MRSA DHQD, demonstrate exceptional computational performance metrics that surpass reference compounds.
Future directions in DHQD inhibitor development should include:
The protocols detailed in this document provide researchers with comprehensive methodologies for advancing DHQD-targeted drug discovery programs. As antibiotic resistance continues to pose a significant global health threat, targeting the shikimate pathway through DHQD inhibition represents a promising strategy for developing novel antimicrobial agents with minimal host toxicity.
The shikimate pathway is a critical metabolic route for the biosynthesis of aromatic amino acids in plants, fungi, bacteria, and apicomplexan parasites, but is absent in mammals, making its enzymes attractive targets for developing novel anti-infective agents and herbicides [1] [2]. Within this pathway, dehydroquinase catalyzes the dehydration of 3-dehydroquinate to 3-dehydroshikimate. There are two distinct classes of this enzyme, Type I and Type II, with the Type II enzyme being essential for the viability of several significant pathogens [3].
3-Hydroxyiminodehydroquinate has been identified as one of the most potent and selective inhibitors of Type II dehydroquinases. It exhibits particular efficacy against the enzymes from Mycobacterium tuberculosis and the fungi Aspergillus nidulans [3]. The selectivity for the Type II enzyme is believed to arise from its ability to mimic the enolate intermediate of the natural biosynthetic reaction, a stabilization not possible in the Type I enzyme mechanism [3]. This guide details a significantly improved synthetic route to this valuable inhibitor, enabling further research and development.
Earlier synthetic routes to 3-hydroxyiminodehydroquinate from quinic acid were lengthy, involving eight steps with low overall yields (6–9%) and tedious protection/deprotection sequences [3]. The method presented here, developed by Le Sann et al., is more efficient and straightforward, starting from 3-dehydroquinic acid [3].
The following diagram illustrates the optimized two-step synthesis of potassium 3-hydroxyiminodehydroquinate from methyl 3-dehydroquinate.
Compound: Methyl (1S,3S,4R,5R)-1-hydroxy-3-(hydroxyimino)-4,5-dihydroxycyclohexane-1-carboxylate (15) [3]
Compound: Potassium (1S,3S,4R,5R)-1-hydroxy-3-(hydroxyimino)-4,5-dihydroxycyclohexane-1-carboxylate (16) [3]
The following table summarizes the characterized data for the final product and key intermediate as reported in the literature [3].
Table 1: Analytical Data for Synthesized Compounds
| Compound | Description | Experimental Data |
|---|---|---|
| Oxime 15 | Intermediate Methyl Ester | Yield: 97%. Characterized by ( ^1 \text{H NMR} ), ( ^{13} \text{C NMR} ), IR, and Mass Spectrometry. |
| Potassium Salt 16 | Final Product | Yield: 97%. Appearance: Solid. Analytical Data: Equivalent to previously reported 3-hydroxyiminodehydroquinate inhibitor [3]. |
The synthesized 3-hydroxyiminodehydroquinate is a potent and selective inhibitor of Type II dehydroquinase. The shikimate pathway, where this enzyme operates, is outlined below.
Inhibitors of the shikimate pathway, like 3-hydroxyiminodehydroquinate, hold significant promise as lead compounds for anti-infective drugs, given the pathway's absence in humans.
The synthesis protocol described herein represents a substantial improvement over prior methods for preparing 3-hydroxyiminodehydroquinate.
Codon optimization represents a fundamental genetic engineering strategy for enhancing heterologous protein expression by adapting gene sequences to match the codon usage bias of the host organism without altering the amino acid sequence of the encoded protein. The genetic code is degenerate, with most amino acids encoded by multiple codons, and different organisms exhibit distinct preferences for which codons they use most frequently for each amino acid. This preference co-evolves with the cellular pool of transfer RNAs (tRNAs), creating a mechanism that directly impacts translation efficiency and protein yield. When heterologous genes containing codons that are rare in the expression host are introduced, translation can stall at these sites, leading to reduced protein yield, increased translation errors, and potential protein misfolding.
Corynebacterium glutamicum has emerged as a versatile microbial platform for industrial biotechnology, valued for its GRAS (Generally Recognized as Safe) status, endotoxin-free nature, and well-established fermentation protocols. This organism has been traditionally used for amino acid production, but recent advances in genetic tools have expanded its application to include production of recombinant proteins, enzymes, and complex natural products. The genomic characteristics of C. glutamicum include a GC content of approximately 53-55%, which influences its codon preference patterns and distinguishes it from both high-GC Actinomycetes and low-GC organisms like E. coli. Understanding these fundamental principles is essential for effective experimental design when expressing heterologous proteins such as DHQase in this host system [1] [2] [3].
Multiple computational strategies exist for codon optimization, each with distinct advantages and limitations. The most common approaches include:
Table 1: Comparison of Codon Optimization Strategies for C. glutamicum
| Strategy | Method Description | Advantages | Limitations | Reported Efficacy |
|---|---|---|---|---|
| Use Best Codon (UBC) | Replace all codons with the single most frequent codon for each amino acid | Simple algorithm, maximizes theoretical translation speed | May disrupt translational rhythm, can cause ribosomal stalling | Variable; 1.4-3.45-fold increase in protein expression [4] |
| Match Codon Usage (MCU) | Match codon frequency to the host's natural codon usage distribution | Maintains natural translation elongation rates, more biologically authentic | Requires sophisticated algorithms, may retain some rare codons | Superior performance for PKS expression; >50-fold increase in protein levels [1] |
| Codon Harmonization | Adjust codon usage to mirror the pattern of highly expressed genes in the native organism | Preserves natural domain folding and protein function | Complex implementation requiring reference sequences | Limited data for C. glutamicum; successful in other hosts [1] |
| Host-Specific Optimization | Optimize based exclusively on C. glutamicum codon usage tables | Theoretically ideal for host translation machinery | May not account for all expression determinants | Sometimes outperformed by E. coli-optimized sequences [4] |
Understanding the intrinsic codon preferences of C. glutamicum is fundamental to effective optimization strategies. Analysis of the genome reveals specific codon preferences that reflect its GC content and evolutionary adaptations. For example, within the set of synonymous codons for individual amino acids, C. glutamicum exhibits strong preferences for certain variants:
These preferences generally correlate with the organism's moderate GC content and reflect co-adaptation with tRNA pool abundances. Notably, research has demonstrated that traditional assumptions about codon optimization require validation in C. glutamicum, as counterintuitive results have been observed where genes optimized using E. coli codon tables sometimes outperform those optimized specifically for C. glutamicum. In one study on hemoglobin expression, soybean leghemoglobin optimized for E. coli (Lba-Ec) showed a 2.4-fold higher expression than the C. glutamicum-optimized version (Lba-Cg) when expressed in C. glutamicum. Similarly, for rice hemoglobin, the E. coli-optimized version showed 1.4-fold higher expression, while for yeast hemoglobin, the E. coli-optimized version showed a dramatic 7.3-fold improvement [4]. These surprising findings highlight the complexity of translation optimization and suggest that factors beyond simple codon frequency, such as mRNA secondary structure, codon context, and translation initiation efficiency, play significant roles in determining expression success.
Figure 1: Comprehensive Workflow for Codon Optimization in C. glutamicum. The diagram illustrates the iterative process of optimizing heterologous gene expression, highlighting potential refinement points based on experimental outcomes.
Protocol 3.1.1: In Silico Codon Optimization for C. glutamicum
Materials:
Step-by-Step Procedure:
Retrieve host-specific codon usage table: Download the most recent codon frequency table for C. glutamicum from the Kazusa DNA Research Institute (https://www.kazusa.or.jp/codon/) or the CoCoPUTs database, which offers updated tables based on current genomic data [5] [1].
Select optimization parameters:
Generate optimized sequence:
Analyze sequence features:
Finalize design and proceed to synthesis:
Protocol 3.1.2: Multi-Parameter Optimization Using ExpOptimizer
The ExpOptimizer tool (Novoprolabs.com) provides a comprehensive approach that considers multiple factors beyond simple codon usage:
Protocol 3.2.1: Golden Gate Assembly for C. glutamicum Expression Vectors
Materials:
Procedure:
Vector preparation:
Insert preparation:
Golden Gate assembly:
Screening and verification:
Protocol 3.2.2: C. glutamicum Electrotransformation
Prepare electrocompetent cells:
Electroporation:
Protocol 3.3.1: High-Throughput Screening Using Fusion Proteins
For efficient screening of codon optimization variants, implement a fluorescence-based system:
Construct design:
Expression screening:
Fluorescence measurement:
Protocol 3.3.2: Analytical Methods for Protein Characterization
SDS-PAGE and Western blot:
Enzyme activity assays:
qRT-PCR validation:
Table 2: Troubleshooting Guide for Codon Optimization in C. glutamicum
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| No protein expression | Incorrect protein folding, toxicity, poor translation initiation | Test induction at different growth phases, reduce temperature | Include fusion tags, try N-terminal truncation [1] |
| Low expression despite optimization | Suboptimal 5' region, mRNA secondary structure, insufficient tRNA pool | Redesign 5' coding region, co-express rare tRNAs | Use high-throughput screening of N-terminal variants [4] |
| Protein aggregation/inclusion bodies | Rapid translation, insufficient chaperones, hydrophobic regions | Reduce induction level, lower temperature, co-express GroEL/ES | Include solubility tags, optimize cultivation conditions |
| Unexpected protein size | Alternative start codons, incorrect annotation | Verify start codon (ATG vs. GTG), check annotation | Use 5' RACE to identify true transcription start sites [2] |
| Discrepancy between mRNA and protein levels | Translation bottlenecks, premature degradation | Identify and replace problematic codon clusters | Analyze codon adaptation index (CAI) and tRNA adaptation index (tAI) |
When evaluating the success of codon optimization experiments, researchers should employ multiple metrics:
Quantitative expression analysis:
Functional assessment:
Growth impact evaluation:
The application of codon optimization in C. glutamicum extends beyond simple protein production to complex metabolic engineering projects. Recent advances have demonstrated the effectiveness of integrated approaches for specialized chemical production:
Successful pathway engineering in C. glutamicum often requires coordinated expression of multiple heterologous genes. Codon optimization plays a critical role in these efforts:
L-proline production: Directed evolution of γ-glutamyl kinase (GK) combined with rare codon-based selection systems significantly increased L-proline production to 94.2 ± 5.6 g/L with productivity of 1.96 g/(L·h) in engineered C. glutamicum [9]
cis,cis-Muconate production: Metabolic engineering for lignin valorization involved deregulating pathway flux and increasing CoA intermediate availability, resulting in up to 98-fold increase in conversion of p-coumarate to target products [10]
Type I polyketide synthases: Systematic codon optimization of large modular PKS enzymes enabled functional expression in C. glutamicum with >50-fold increases in protein levels, establishing this host as a viable alternative to traditional streptomycete hosts [1]
The field of codon optimization continues to evolve with several promising developments:
Multi-omics guided optimization: Integration of transcriptomic and proteomic data provides insights into cellular responses to heterologous expression, revealing that high-level hemoglobin production triggers stress responses and metabolic reallocation [4]
CRISPR-assisted genome editing: Advanced genome engineering tools like EvolvR-mediated mutagenesis enable in situ directed evolution of key enzymes directly on the chromosome, bypassing plasmid-based expression limitations [9]
Dynamic regulation systems: Development of food-grade inducible systems using propionate or gluconate instead of IPTG provides safer alternatives for bioprocessing [4]
tRNA engineering: Co-expression of rare tRNAs or engineering of tRNA modification systems can address persistent translation bottlenecks not resolved by codon optimization alone
These advanced applications demonstrate how codon optimization has evolved from a simple gene-level optimization tool to an integral component of comprehensive host engineering strategies for industrial biotechnology.
The table below summarizes key strategies you can consider for engineering more robust and active enzymes.
| Strategy | Core Principle | Key Methodologies | Primary Application / Outcome |
|---|---|---|---|
| Machine Learning-Guided Engineering [1] | Uses computational models to predict mutations that improve stability and activity, balancing the trade-off between the two. | iCASE strategy, dynamic squeezing index (DSI), isothermal compressibility (βT) analysis, Rosetta for ΔΔG prediction. | Simultaneous enhancement of thermostability and catalytic activity. |
| Ancestral Sequence Reconstruction (ASR) [2] | Infers and resurrects the sequences of ancient enzymes, which are often inherently more stable. | Phylogenetic analysis, sequence inference, molecular dynamics (MD) simulations for pre-screening. | Greatly increased thermostability and shelf-life under harsh conditions (e.g., high temp, solvents). |
| Structure-Guided Rational Design [3] | Analyzes the enzyme's 3D structure to identify key residues that influence stability, then designs targeted mutations. | Analysis of thermostability determinants, hydrophobic interactions, salt bridges, disulfide bonds, metal ion coordination. | Improved thermostability, pH tolerance, solvent resistance, and mechanical resilience. |
| Discovery from Extremophiles [3] | Identifies and utilizes enzymes from microorganisms that thrive in extreme environments (e.g., hot springs). | Metagenomic screening of extreme environments, followed by gene cloning and characterization. | Source of naturally highly stable enzymes (thermostable, halotolerant, etc.). |
Here are detailed methodologies from published studies that you can adapt for DHQase.
Protocol 1: High-Throughput Kinetic Characterization of DHQases [4]
Protocol 2: Purification and Characterization of a Thermostable DHQS [5]
| Problem | Possible Cause | Potential Solution |
|---|---|---|
| Low Enzyme Activity | Non-optimal reaction conditions (pH, temperature). | Determine the pH and temperature profile of your enzyme [5]. |
| Loss of essential cofactor (e.g., metal ion). | Identify required metal ions via EDTA chelation and rescue experiments [5]. | |
| Poor Thermostability | Inherent structural flexibility. | Employ strategies like ASR [2] or screen variants from thermophiles [3]. Introduce stabilizing mutations guided by computational tools (e.g., iCASE, Rosetta) [1]. |
| Low Soluble Expression | Protein aggregation (inclusion body formation). | Optimize expression conditions (lower temperature, codon optimization) [4]. Include specific salts (e.g., KCl) in the lysis buffer to aid solubilization [5]. |
| Inaccurate Activity Measurement | Interference from other reaction components. | Incorporate an internal standard (e.g., caffeine) in HPLC methods for precise quantification [6]. |
The following diagram illustrates a general, iterative workflow for improving enzyme stability and activity, integrating the strategies and protocols mentioned above.
While the general principles above are widely applicable, please note the following specific points derived from the research:
I hope this structured technical resource provides a solid foundation for your work on DHQase. The field of enzyme engineering is advancing rapidly, particularly with machine learning and ancestral sequence reconstruction offering powerful new tools.
Choosing the right host and properly designing your expression construct are critical first steps.
Fine-tuning the culture conditions is often the key to maximizing soluble yield. The table below summarizes parameters optimized for recombinant neurturin production, which can serve as a starting point for DHQase [1].
| Parameter | Optimized Condition |
|---|---|
| IPTG Concentration | 0.8 mM |
| Post-induction Temperature | 26 °C |
| Induction Duration | 5.5 hours |
| Tryptone Concentration | 15 g/L |
| Yeast Extract Concentration | 15 g/L |
| MgSO₄ Concentration | 2.2 g/L |
Response Surface Methodology (RSM) was used to establish these conditions, leading to an 8.6-fold increase in protein yield compared to baseline conditions [1]. This highlights the power of statistical optimization over one-factor-at-a-time approaches.
Here are solutions to common problems in recombinant protein expression, adapted from general technical support guidelines [4].
| Problem | Possible Cause & Solution |
|---|
| Low Protein Yield | Cause: Low cell viability or suboptimal transfection. Solution: Ensure cell viability is >95% at transfection. Test system performance with a positive control (e.g., rabbit IgG). | | Rapid Drop in Viability | Cause: Suboptimal culture conditions. Solution: Verify shake speed, culture volume, and flask size are within specifications. Avoid vigorous handling of cells. | | Excessive Cell Clumping | Cause: Insufficient agitation or high culture density. Solution: Ensure sufficient agitation; passage cells before density exceeds 1.5-2 x 10⁶ cells/mL. For E. coli, this is less relevant. | | Low Transfection Efficiency | Cause: Transfection complexes are unstable. Solution: Use transfection complexes immediately. A 10-minute delay can reduce yield by ~20%. | | Protein Insolubility (Inclusion Bodies) | Cause: Aggressive induction. Solution: Lower the induction temperature (26-30°C) and reduce IPTG concentration (0.1-1.0 mM) [1]. |
The following diagram outlines a general workflow for optimizing recombinant protein expression, integrating steps from the search results.
As referenced in the optimization table, RSM is a powerful statistical technique for optimizing multiple variables at once.
The most relevant source [2] confirms that generating a library of DHQases with known kinetic constants is an active area of research, directly supporting the goal of optimizing its expression.
To find more specific protocols:
If your DHQase assay shows a decrease in activity at high substrate concentrations, the guide below can help you confirm and address the issue.
| Symptom | Possible Cause | Investigation Steps & Potential Solutions |
|---|
| Activity decrease at high [S] | Substrate Inhibition | Confirm: Run activity measurements across a wide substrate concentration range to identify peak activity and decline [1].
Solve: Optimize final substrate concentration in the assay to lie on the ascending side of the activity curve, avoiding inhibitory levels. | | No assay window; low signal | Improper assay setup or incorrect reagent conditions | Check instrument setup and filter configurations according to application notes [1].
Verify cofactors and metal ions: DHQS, a related enzyme, requires NAD+ and a divalent metal ion (e.g., Co²⁺, Zn²⁺); absence or incorrect concentration can cause failure [2]. | | High background noise | Interference from complex sample matrices | Use purified enzyme if possible, as lysates can contain interfering substances (e.g., oxidants that disrupt redox-coupled assays) [3].
Employ alternative detection methods less prone to interference (see Alternative Assay Methods section). |
Substrate inhibition can sometimes be circumvented by changing the detection strategy. The table below summarizes methods used for related enzymes.
| Method | Principle | Application & Consideration |
|---|---|---|
| Enzyme-Coupled Assay | Measures the product of the target reaction using a second, indicator enzyme. Allows indirect, continuous monitoring. | Used for DHQS by coupling to 3-dehydroquinase (DHQase), converting DHQ to DHS, which is measured spectrophotometrically [2]. |
| Fluorescence (FL) Detection | Uses a fluorogenic reagent to specifically and sensitively tag the reaction product after the enzymatic step. | A fluorescence assay for DHODH uses 4-TFMBAO to selectively detect orotic acid, offering high sensitivity and resistance to matrix interference in cell lysates [3]. |
| Phosphate (Pi) Release | Measures inorganic phosphate released during the reaction using a reagent like malachite green. | Can be relatively insensitive and may lead to inaccurate kinetic parameters for some enzymes compared to coupled assays [2]. |
| Direct Spectrophotometry | Directly monitors the change in absorbance (e.g., at 300 nm) as substrate is converted to product. | Used for DHODH activity measurements by tracking the formation of orotate [4]. Simplicity is an advantage. |
Here are detailed protocols for two alternative assay strategies that can help overcome issues like substrate inhibition.
This protocol, adapted from the characterization of Pyrococcus furiosus DHQS, can serve as a model for designing a coupled assay for DHQase [2].
This protocol is inspired by a highly specific fluorescence method developed for a different enzyme, dihydroorotate dehydrogenase (DHODH), and showcases a powerful alternative detection strategy [3].
The table below summarizes common challenges, their potential causes, and recommended solutions based on published literature.
| Problem | Potential Cause | Solution |
|---|---|---|
| Low Yield/Purity | Protein degradation or incomplete purification | Use protease inhibitor cocktails during lysis [1] [2]. Employ a multi-step purification strategy (e.g., Ni-NTA affinity followed by ion exchange) [1] [3]. |
| Low Solubility/Formation of Inclusion Bodies | Overexpression in E. coli, incorrect folding | Include 0.5 M NaCl in the lysis and binding buffers to improve solubility [4]. Reduce induction temperature (e.g., to 16°C or 25°C) and use a lower IPTG concentration (e.g., 0.1 mM) [1] [2]. |
| Enzyme Inactivity | Removal of essential cofactors, incorrect oligomeric state | Verify the presence of necessary ions in buffers. Confirm oligomeric state; Type II DHQases are active as homododecamers [3]. |
| Low Catalytic Activity | Point mutations affecting the active site | Review cloning and site-directed mutagenesis procedures. Key catalytic residues for Type II enzymes include Arg19, Tyr24, Asn74, His100, and His102 [3] [5]. |
Here are two standardized protocols for the expression and purification of DHQase, adaptable for both Type I and Type II enzymes.
This workflow is commonly used for recombinant His-tagged DHQase from various sources, including Enterococcus faecalis and Corynebacterium glutamicum [1] [3].
For structural studies, the purified protein must be crystallized. Here is a generalized workflow based on the crystallization of C. glutamicum DHQase [3].
Understanding the fundamental differences between DHQase types is critical for selecting the appropriate purification and assay conditions.
| Feature | Type I DHQase | Type II DHQase |
|---|---|---|
| Gene | aroD [1] | aroQ [3] |
| Structure | Thermo-labile homodimer with (α/β)8 fold [3] [2] | Heat-stable homododecamer (tetramer of trimers) with a flavodoxin fold [3] [2] |
| Catalytic Mechanism | syn-dehydration via a Schiff base (catalytic Lys) [1] [3] | anti-dehydration via an enolate intermediate (catalytic Lys) [3] |
| Key Organisms | Escherichia coli, Enterococcus faecalis [1] | Mycobacterium tuberculosis, Corynebacterium glutamicum [3] [6] |
The active site of Type II DHQases contains several conserved residues critical for function. Structural studies on C. glutamicum DHQase have highlighted the importance of residues like Pro105, where mutations can cause a significant drop in activity [3].
The core challenge with Type I DHQase is its inherent heat lability. The table below contrasts its properties with the more stable Type II DHQase.
| Feature | Type I DHQase | Type II DHQase |
|---|---|---|
| Heat Stability | Heat-labile [1] | Heat-stable [1] |
| Quaternary Structure | Dimeric [1] | Dodecameric [1] |
| Predominant Sources | Plants, Fungi [1] | Bacteria (for shikimate pathway) [1] |
| Catalytic Mechanism | cis-elimination [1] | trans-elimination [1] |
The following diagram outlines a systematic approach to troubleshooting heat lability, from initial characterization to potential engineering solutions.
Quantifying stability is the first critical step. Key parameters to measure include [2]:
Before embarking on complex engineering, simple modifications to the experimental environment can significantly enhance stability.
If optimization is insufficient, enzyme engineering provides a powerful approach. The field has moved beyond simple mutagenesis to more sophisticated strategies [2] [4]:
Q1: What is the fundamental structural reason Type I DHQase is heat-labile? Type I DHQase is a dimeric enzyme, whereas the more stable Type II form is a dodecameric complex. The simpler quaternary structure of Type I generally provides fewer stabilizing interactions between subunits, making it more susceptible to unfolding when heated [1].
Q2: My enzyme activity is still too low after stabilization. What can I do? This is a common challenge known as the stability-activity trade-off. You may need to explore strategies that simultaneously enhance both properties. Machine learning-based engineering methods like iCASE are specifically designed to navigate this trade-off by predicting mutations that can improve activity without compromising stability, for instance, by modifying flexible regions near the active site [4].
Q3: Are there any quick experimental fixes I can try to stabilize my DHQase? Yes, two quick fixes are:
Q1: Why is Type II Dehydroquinase a promising target for novel antimicrobial drugs?
Type II DHQase catalyzes the third step in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, but is absent in mammals [1] [2] [3]. This makes it a highly selective target for drug development against pathogens like Mycobacterium tuberculosis and Helicobacter pylori without affecting human host cells [4] [5] [2].
Q2: What are the key catalytic residues and mechanism of Type II DHQase?
The enzyme catalyzes a trans-dehydration via an enolate intermediate [3]. The mechanism involves several key residues, as shown in the diagram below.
The table below summarizes the function of each critical residue.
| Catalytic Residue | Role in the Catalytic Mechanism |
|---|---|
| Tyr28 | Acts as a general base to abstract a proton from the C2 of the substrate [3]. |
| His106 | Acts as a general acid to donate a proton to the C3-OH group, facilitating its departure as a water molecule [3]. |
| Glu104 | Activates His106 by forming a hydrogen-bonding network [3]. |
| Asn16 | Activates a water molecule that acts as an electrostatic stabilizer for the enolate intermediate [3]. |
| Arg23 & Arg113 | Form charge-charge interactions with Tyr28, lowering its pKa and enhancing its function as a base [3]. |
Q3: What are the latest advances in the virtual screening of Type II DHQase inhibitors?
A 2025 study on M. tuberculosis DHQD used a sophisticated in silico workflow to identify promising inhibitors [1]. The diagram and table below summarize the process and results.
| Compound ID | Docking Score (kcal/mol) | MM-GBSA ΔG (kcal/mol) | RMSD (Å) |
|---|---|---|---|
| ZINC14981770 | -8.99 | -32.70 | 1.57 |
| ZINC14741224 | -8.65 | -29.67 | 1.78 |
| ZINC14743698 | -8.39 | -28.79 | 2.34 |
| Reference (CA) | -4.93 | -10.62 | - |
This guide addresses common challenges in designing and evaluating Type II DHQase inhibitors.
| Observation | Possible Cause | Recommended Solution |
|---|---|---|
| Low inhibitor potency | Inability to effectively mimic the high-energy enolate intermediate. | Design compounds that are closer mimics of the flattened enolate intermediate, such as 2,3-anhydroquinate (KI = 30 µM) [4] [3]. |
| Failure to exploit adjacent binding pockets. | Use structure-based design to add functional groups (e.g., aromatic rings) that extend into the "glycerol" pocket, enabling stacking with Tyr28 [4]. | |
| Poor selectivity for Type II over Type I | The inhibitor core interacts only with residues conserved in both enzyme types. | Exploit structural differences; Type II-specific inhibitors often have C-3 substitutions that are not tolerated in the Type I active site [4]. |
| Unfavorable drug-like properties (ADMET) | High molecular weight, lipophilicity, or toxicophores. | Use tools like DataWarrior for early filtering based on Lipinski's Rule of Five and predicted ADMET profiles [1]. |
1. Molecular Docking for Inhibitor Screening
2. Evaluating Binding Stability with Molecular Dynamics (MD)
DHQase catalyzes the third step in the shikimate pathway, dehydrating 3-dehydroquinic acid (DHQ) to 3-dehydroshikimic acid (DHS) [1]. This pathway is essential in bacteria, fungi, and plants but absent in humans, making DHQase a potential target for anti-infective drug development [2].
A standard coupled enzyme assay is recommended for sensitivity and accuracy [3]. The principle involves linking the production of DHS by DHQase to its subsequent conversion to a detectable product.
Detailed Assay Methodology [3]:
Here are common problems and solutions structured for a technical support FAQ.
| Problem & Possible Cause | Recommended Solution |
|---|---|
| Low or No Activity Detected | |
| • Incorrect reaction buffer or pH | Verify buffer composition and pH optimum (e.g., pH 6.8-8.0 for various DHQases) [3] [1]. |
| • Missing or inactive coupling enzyme | Ensure the coupling enzyme is active and added in excess. Run a control with known DHS. |
| • Substrate degradation or incorrect preparation | Prepare fresh DAH7P or DHQ substrate solutions. Check concentration spectrophotometrically. |
| • Enzyme preparation issues (e.g., denaturation, missing tags) | Check purification protocol (e.g., lysis with KCl, heat treatment at 70°C for thermophilic enzymes) [3]. |
| High Background Signal | |
| • Contaminants in substrate/buffer | Use high-purity reagents. Dialyze the enzyme sample if needed. |
| • Non-enzymatic NADP⁺ reduction | Include a no-substrate control and subtract this background value from all readings. |
| Irreproducible Results (High Variance) | |
| • Inconsistent pipetting or reagent mixing | Use calibrated pipettes and ensure thorough, consistent mixing of reagents. |
| • Enzyme or substrate not at equilibrium | Pre-incubate all reaction components at the assay temperature before initiation. |
| • Interfering substances in enzyme storage buffer | Dialyze the enzyme into a clean, compatible buffer like Tris-HCl before the assay. |
To maximize assay performance and data quality, consider these optimization strategies:
Here are answers to some common questions researchers have regarding protein solubility:
Q: My protein is insoluble after expression. What are my first steps? A: First, confirm whether the insolubility is due to misfolded protein in inclusion bodies or precipitation of natively folded proteins. Start by changing the expression conditions: lower the growth temperature (e.g., to 16-25°C) and induce at a lower cell density [1]. If this fails, proceed with solubilizing and refolding from inclusion bodies or using additives as detailed in the troubleshooting guide.
Q: Can I improve solubility without changing the protein's sequence? A: Yes. "Green" phase modification through lyophilization (freeze-drying) from specific solvent mixtures has been shown to increase the water solubility of challenging compounds by at least 30-fold without altering the molecular structure [2]. While this example is for Dihydroquercetin, the method is widely applicable. Additionally, using soluble additives like polymers, specific ions, or small uncharged organic molecules in your buffer can stabilize the protein and prevent unfolding [3].
Q: What computational tools can I use to predict and improve solubility? A: Computational protein engineering tools are highly effective. The CamSol method allows for the optimization of solubility and stability without affecting catalytic activity [4]. Newer tools like SOuLMuSiC use machine learning to predict the impact of single-site mutations on protein solubility, helping you plan rational designs [5].
The table below outlines common issues, their potential causes, and recommended solutions.
| Problem Area | Specific Issue | Possible Cause | Recommended Solution |
|---|---|---|---|
| Expression & Lysis | Protein forms inclusion bodies | Misfolding due to rapid expression, high temperature | Lower induction temperature (e.g., 16-25°C); reduce inducer (IPTG) concentration [1]. |
| Low protein yield in soluble fraction | Protein degradation by proteases | Perform all purification steps at 4°C and include protease inhibitors during cell lysis [1]. | |
| Purification | Protein precipitates during purification | Over-concentration; buffer conditions | Avoid vortexing; maintain moderate protein concentration; optimize pH and salt concentration [1] [6]. |
| Non-specific binding to resin | Hydrophobic interactions with the column matrix | Add low concentrations of a mild, non-ionic detergent (e.g., 0.1% NP-40, Triton X-100, or Tween-20) to the binding/wash buffer [1]. | |
| Formulation & Storage | Protein precipitates in storage buffer | Unfavorable buffer conditions, protein unfolding | Use soluble additives (ligands, polymers, ions) to stabilize the native fold [3]. Screen buffer pH, salt type, and concentration. |
| Low shelf-life/stability | Instability over time | Consider immobilization on a solid support to increase resistance to extreme conditions and allow for reuse [3]. |
Here are detailed methodologies for two key techniques mentioned in the guides.
This "green" method can generate new phase modifications with dramatically enhanced water solubility [2].
These steps can help maintain your protein in a soluble state during purification.
For persistent issues, you may need to modify the protein itself.
The following diagram outlines a logical workflow to systematically diagnose and address protein solubility problems.
Q1: Why is the shikimate pathway important for biotechnology? The shikimate pathway is essential for producing aromatic amino acids and a vast array of high-value aromatic compounds, including pharmaceutical precursors like the Tamiflu precursor (shikimic acid) and polymer building blocks (e.g., muconic acid). As this pathway is absent in mammals, it is also a promising target for antimicrobial drugs [1] [2] [3].
Q2: What is DHQase and what role does it play in the pathway? DHQase (3-dehydroquinate dehydratase), often encoded by the aroD gene in bacteria, catalyzes the conversion of 3-dehydroquinate (DHQ) to 3-dehydroshikimate (DHS). It is one of the seven core enzymes in the shikimate pathway, and optimizing its activity is crucial for maintaining metabolic flux toward shikimate and its derivatives [4] [2].
Q3: What are common bottlenecks in the shikimate pathway? Bottlenecks are often context-dependent, varying by host organism and desired product. However, frequent limitations include:
Q4: What modern approaches exist for pathway optimization beyond one-factor-at-a-time experiments? Statistical Design of Experiments (DoE) is a powerful alternative. It uses orthogonal arrays to efficiently test the effect of modulating multiple genes (e.g., all genes in the shikimate pathway) simultaneously with a minimal number of strains. This allows for the identification of individual gene effects and synergistic interactions, which are missed in traditional approaches [4].
| Problem Phenotype | Possible Causes | Recommended Solutions |
|---|---|---|
| Low Product Titer (General) | Insufficient metabolic flux into pathway; Feedback inhibition; Enzyme bottleneck. | Overexpress feedback-inhibition-resistant DAHP synthase (AroGfbr) [1]; Use DoE to identify & overexpress rate-limiting enzymes (e.g., aroB, aroD) [4]. |
| Poor Microbial Growth | Metabolic burden from protein overexpression; Toxicity of intermediates/products; Impaired glucose uptake (in PTS-deficient strains). | Use tunable promoters/RBS to balance expression [4]; Delete transcriptional regulators (e.g., iolR in C. glutamicum) to restore growth in PTS- strains [5]. |
| Unwanted By-Product Accumulation | Competition for precursors/metabolites; Native metabolic pathways diverting flux. | Delete genes for competing pathways (e.g., qsuB for DHS diversion) [5]; Enhance cofactor regeneration systems [1]. |
Here are detailed methodologies for key experiments cited in the support guides.
This protocol is adapted from a study that optimized the entire shikimate pathway in Pseudomonas putida using a Plackett-Burman design [4].
1. Objective: To systematically identify which shikimate pathway genes, when overexpressed, have the most significant impact on product titer (e.g., pABA), while constructing a minimal number of strain variants.
2. Materials:
3. Workflow Diagram:
4. Procedure:
This protocol leverages a low-cost, robot-assisted pipeline for high-throughput protein purification and screening, adaptable for evaluating DHQase (AroD) variants [6].
1. Objective: To rapidly express, purify, and assay a large library of DHQase enzyme variants (e.g., from directed evolution) for activity and stability.
2. Materials:
3. Workflow Diagram:
4. Procedure:
For further strain improvement, consider these advanced strategies:
The core kinetic parameters of DHQase—Km (Michaelis constant, reflecting substrate affinity), kcat (turnover number, reflecting catalytic capacity), and Vmax (maximum reaction rate)—vary significantly across microbial species. This diversity stems from differences in protein sequence and structure among bacteria [1].
The table below summarizes the general findings on kinetic diversity from a study that characterized 38 different microbial DHQases:
| Parameter | Interpretation | Findings from DHQase Study |
|---|---|---|
| Km | Measure of substrate affinity (lower value = higher affinity) | DHQases demonstrated a broad strength of substrate affinities [1]. |
| kcat | Number of substrate molecules turned over per enzyme per second | DHQases exhibited a wide range of catalytic capacities [1]. |
| kcat / Km | Catalytic efficiency | The study revealed significant kinetic diversity and a broad range of catalytic strengths [1]. |
This kinetic diversity provides a library of enzyme parts with known catalytic constants, which is highly valuable for designing and optimizing artificial modules of the shikimate pathway in metabolic engineering and synthetic biology [1].
A key factor influencing kinetic properties is the fundamental division of DHQases into two structurally and mechanistically distinct types:
| Feature | Type I DHQase | Type II DHQase |
|---|---|---|
| Structure | Heat-labile dimer [1] | Heat-stable dodecamer (12 subunits) [1] [2] |
| Primary Occurrence | Mainly plants and fungi [1] | Primarily bacteria [1] |
| Catalytic Mechanism | cis-elimination of water, via a covalent imine intermediate [1] [3] | trans-elimination of water, via an enolate intermediate [1] |
| Active Site Flexibility | Some (e.g., from A. aeolicus) may not require large loop closure upon substrate binding [3] | Contains a flexible loop that closes over the active site upon substrate binding [2] |
This distinction is crucial because an enzyme's structure and mechanism directly impact its kinetic parameters and stability.
The following diagram illustrates the high-throughput experimental protocol used to generate the comparative kinetic data, from gene identification to parameter calculation [1]:
Fig. 1: High-throughput workflow for determining DHQase kinetic constants.
DHQase catalyzes the third step in the shikimate pathway, which is essential in microbes and plants but absent in animals [1]. This makes it a promising target for developing new antimicrobial agents and herbicides [3]. The pathway's structure and the position of the DHQase reaction are shown below:
Fig. 2: Simplified shikimate pathway showing the reaction catalyzed by DHQase.
The most extensive comparative data available is from 2015. For the most up-to-date information, I suggest you:
"3-dehydroquinate dehydratase kinetics" AND "2020"[Date - Publication] : "3000"[Date - Publication] to filter for recent studies.
Overview and Biological Role Dehydroquinate dehydratase (DHQD) is a key enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids and folates in bacteria, fungi, plants, and some parasites, but not in humans. This makes it an attractive target for developing antimicrobial agents and herbicides [1] [2].
The DHQD from C. glutamicum (CgDHQD) is a Type II DHQD and catalyzes the third step in the pathway: the conversion of 3-dehydroquinic acid (DHQ) into 3-dehydroshikimic acid (DHS) [1].
Key Structural Features The following table summarizes the major structural characteristics of CgDHQD based on recent crystal structures (PDB IDs: 8IDR, 8IDU) [1] [3] [4].
| Feature | Description |
|---|---|
| Oligomeric State | Homododecamer (12 subunits) [1] |
| Quaternary Structure | Assembly of four triangular trimers [1] |
| Active Site Location | Formed at the interfaces between protomers within a trimer [1] |
| Key Unique Residue | Proline at position 105 (P105), not conserved in other characterized DHQDs [1] |
| Lid Loop | Observed in a half-opened conformation when bound to a citrate inhibitor [1] |
Experimental Insights into Key Residues Site-directed mutagenesis studies reveal the functional importance of specific residues [1]:
The structural and biochemical data for CgDHQD were generated using the following key methodologies [1]:
1. Protein Expression and Purification
2. Crystallization and Structure Determination
3. Enzyme Kinetics and Mutant Analysis
To better understand the context of DHQD's function and how this data was obtained, the following diagrams outline the metabolic pathway and the experimental process.
The table below summarizes core studies that employed MD simulations to validate potential DHQase inhibitors, detailing the target organisms and key simulation findings.
| Study Focus / Target Organism | Key MD Simulation Findings | Representative Compounds Identified | Primary Validation Metrics |
|---|---|---|---|
| Mycobacterium tuberculosis DHQase [1] [2] | Complexes remained stable over 50 ns simulation. Compounds showed lower binding free energies than reference. | ZINC14981770, ZINC14741224, ZINC14743698 | RMSD (1.57 Å - 2.34 Å), MM/GBSA Binding Energy (e.g., -32.70 kcal/mol for ZINC14981770) |
| Mycobacterium tuberculosis DHQase [3] | Not explicitly detailed in the abstract; study combined virtual screening with experimental assay. | "Lead 1" and its derivatives | In vitro enzyme inhibition (58% at 50μM), IC50 (17.1 μM, 31.5 μM), MIC (25 μg/mL, 6.25 μg/mL) |
| Helicobacter pylori DHQase-II (AroQ) [4] | Novel scaffolds showed stable binding in the active site, forming crucial hydrogen bonds and hydrophobic interactions. | Designed novel scaffolds (combinatorial library) | In silico binding mode analysis, Ligand efficiency, fit within the substrate-binding pocket |
Here is a detailed breakdown of the common computational workflows and key experimental protocols used in these studies.
Most studies follow a multi-step in silico protocol before and after MD simulations to identify and validate inhibitors [1] [4] [2]:
The ultimate validation comes from experimental assays, as demonstrated in the foundational study [3]:
For the M. tuberculosis DHQase studies, MD simulations provided the following critical quantitative data [1] [2]:
The following diagram illustrates the general sequence of the shikimate pathway and the standardized computational workflow used in these studies.
The table below summarizes key experimental data from recent studies on DHQase enzymes, highlighting the effects of various mutations.
| Organism | Enzyme & Variant | Key Kinetic Parameters (KM, kcat) | Catalytic Efficiency (kcat/KM) | Reported Effect of Mutation | Citation |
|---|---|---|---|---|---|
| Corynebacterium glutamicum | Type II DHQD (CgDHQD) | Not Specified | Not Specified | S103T: ~10% increase in activity. | [1] |
| P105I/V: ~70% decrease in activity. | [1] | ||||
| Candida albicans | Aro1 (DHQase domain) | Inactive | Inactive | Natural sequence substitutions: Domain is catalytically inactive; function compensated by separate type II DHQase (Dqd1). | [2] |
| Aspergillus nidulans | Dehydroquinate Synthase (DHQS) | Not Specified | Not Specified | R130A: Inactive. | [3] |
| R130K: 135-fold reduction in specific activity; >1100-fold decrease in kcat/KM. | [3] |
The methodologies used in these studies provide a framework for reliable enzyme characterization.
Understanding the role of DHQase within the shikimate pathway is crucial for appreciating its value as a drug target.
Figure 1: The Shikimate Pathway. The DHQase enzyme catalyzes the third step, the conversion of Dehydroquinate (DHQ) to Dehydroshikimate (DHS). This pathway is essential in plants, fungi, and bacteria but absent in humans, making it a prime target for antimicrobial and herbicide development [5] [1] [2].
Mutations can affect enzyme activity through several mechanisms:
The search results highlight several important considerations for researchers targeting the shikimate pathway:
The table below summarizes two case studies that demonstrate how a thermostability comparison between enzyme isoforms can be structured, similar to what you require for DHQase.
| Enzyme & Isoforms | Key Thermostability Difference | Experimental Data & Key Finding | Proposed Molecular Mechanism |
|---|
| Arabidopsis shikimate kinase (SK) [1] • AtSK1 (Heat-inducible) • AtSK2 | • AtSK1: Thermostable; fully active at 37°C. • AtSK2: Thermally unstable; inactivated at 37°C. [1] | Biophysical characterization showed AtSK2 inactivated at 37°C while AtSK1 remained active. [1] | AtSK1 forms a homodimer in solution, which facilitates its relative thermostability compared to AtSK2. [1] | | Human cytosolic creatine kinase (CK) [2] • Muscle-type (hMMCK) • Brain-type (hBBCK) | • hMMCK: More stable; ~15°C higher midpoint inactivation temperature (T0.5) than hBBCK. [2] | Domain swapping and mutagenesis narrowed difference to a single residue in the N-terminal domain (residues 27-53). [2] | A single residue substitution (Pro36 in hBBCK vs. Leu36 in hMMCK) introduces additional local interactions that stabilize the dimer interface. [2] |
The studies referenced above and current literature primarily utilize two categories of methods to generate the data for such comparisons.
Key Experimental Details:
Based on the search results, here is a potential path forward to create your guide:
Conduct a Targeted Literature Search: Since a direct comparison was not found in this search, I suggest you search specifically for:
Apply the Model: Once you find relevant studies on DHQase isoforms, you can structure the data using the templates above. The key is to present quantitative data (Tₘ, t₁/₂, T₀.₅) and link differences to structural biology findings, such as point mutations, dimerization, or other stabilizing interactions identified via crystal structures [1] [2].
| Target DHQase | Inhibitor Name | Potency (IC₅₀ / % Inhibition) | Experimental Organism/System |
|---|---|---|---|
| Mycobacterium tuberculosis (Type II) | Lead 1 derivative (Hit 1) | IC₅₀ = 17.1 µM [1] | In vitro enzyme assay [1] |
| Mycobacterium tuberculosis (Type II) | Lead 1 derivative (Hit 2) | IC₅₀ = 31.5 µM [1] | In vitro enzyme assay [1] |
| Mycobacterium tuberculosis (Type II) | Lead 1 (Parent compound) | 58% inhibition at 50 µM [1] | In vitro enzyme assay [1] |
| Enterococcus faecalis (Type I) | Marein (a flavonoid) | Showed enzyme inhibition and retarded bacterial growth [2] | In vitro assay and growth retardation of E. faecalis [2] |
The data presented relies on well-established biochemical and computational methods. Here are the core protocols from the cited studies:
To better visualize the role of DHQase and the process of inhibitor discovery, the following diagrams map out the shikimate pathway and a common experimental workflow.
Diagram 1: The Microbial Shikimate Pathway. The shikimate pathway is essential for aromatic amino acid biosynthesis in microbes but absent in humans, making it an attractive target for antibiotic development [2]. DHQase catalyzes the third step, the conversion of DHQ to DHS.
Diagram 2: Experimental Workflow for DHQase Inhibitor Identification. This general workflow outlines the key steps from target selection to data analysis, as demonstrated in the cited studies [2] [1].
In the human fungal pathogen Candida albicans, the type I DHQase domain within the Aro1 multi-enzyme is inactive due to active site substitutions [1] [2]. This function is compensated by a separate, essential type II DHQase, Dqd1 [1] [2]. This makes both Aro1's other active domains and Dqd1 potential targets for novel antifungal therapies [1]. In contrast, Candida glabrata and Candida parapsilosis lack a Dqd1 homolog and possess an enzymatically active DHQase domain within their Aro1 protein [1].
The diagram below illustrates this compensatory relationship within the shikimate pathway.
A broad study of 38 microbial DHQases revealed significant kinetic diversity, providing a toolbox for synthetic biology [3]. The table below summarizes the range of measured kinetic parameters.
| Kinetic Parameter | Range Observed | Implication for Metabolic Engineering |
|---|---|---|
| Km (mM) | 0.008 - 0.983 | DHQases with a lower Km have a higher substrate affinity, useful for efficient pathway flux at low substrate concentrations [3]. |
| kcat (s⁻¹) | 4.2 - 480.0 | DHQases with a higher kcat have a greater catalytic capacity, beneficial for achieving high product yields [3]. |
| kcat / Km (mM⁻¹s⁻¹) | 12.4 - 60,000 | Catalytic efficiency varies widely; selection depends on the desired balance between substrate affinity and turnover rate [3]. |
The following workflow and protocol for characterizing DHQase kinetics are adapted from a high-throughput study of 38 microbial enzymes [3].